L 158338
Beschreibung
Eigenschaften
CAS-Nummer |
133240-38-7 |
|---|---|
Molekularformel |
C24H23N7 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
7-methyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H23N7/c1-3-6-21-26-22-16(2)13-14-25-24(22)31(21)15-17-9-11-18(12-10-17)19-7-4-5-8-20(19)23-27-29-30-28-23/h4-5,7-14H,3,6,15H2,1-2H3,(H,27,28,29,30) |
InChI-Schlüssel |
CYUMNDVYHILLEX-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1NC2=C(C=CN=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C |
Kanonische SMILES |
CCCC1=NC2=C(C=CN=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
133240-38-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3H-Imidazo(4,5-b)pyridine, 7-methyl-2-propyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- 7-methyl-2-propyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-3H-imidazo(4,5-b)pyridine L 158,338 L 158338 L-158,338 L-158338 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-158,338: A Technical Guide to its Mechanism of Action as an Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-158,338 is a potent and selective non-peptide antagonist of the angiotensin II receptor type 1 (AT1). As a member of the angiotensin II receptor blocker (ARB) class of drugs, its primary mechanism of action involves the competitive inhibition of angiotensin II binding to the AT1 receptor. This blockade disrupts the downstream signaling cascades initiated by angiotensin II, leading to a reduction in vasoconstriction, aldosterone secretion, and sympathetic nervous system activation. This technical guide provides a comprehensive overview of the core mechanism of action of L-158,338, including available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. Its principal effector peptide, angiotensin II, exerts a wide range of physiological effects by binding to its receptors, primarily the AT1 and AT2 receptors. The AT1 receptor mediates the majority of the known cardiovascular effects of angiotensin II, including vasoconstriction, sodium and water retention, and cellular growth and proliferation.
L-158,338 is a synthetic, non-peptide molecule designed to selectively antagonize the AT1 receptor. Its chemical structure allows for high-affinity binding to the receptor, thereby preventing angiotensin II from eliciting its physiological responses. This targeted mode of action makes L-158,338 and other ARBs valuable therapeutic agents for the management of hypertension and other cardiovascular diseases.
Quantitative Data
The available quantitative data for L-158,338 is summarized below. For comparative context, data for other well-characterized ARBs are also included where available.
Table 1: In Vitro Binding Affinity of L-158,338 and Other ARBs
| Compound | Receptor | Tissue/Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| L-158,338 | Angiotensin II Receptor | Rabbit Aorta | [¹²⁵I]-Angiotensin II | 1 | - | |
| L-158,338 | Angiotensin II Receptor Type 2 | Pig Uterus Myometrial Membranes | [¹²⁵I]-Angiotensin II | 0.7 | - | |
| Losartan | AT1 | - | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | - | 1.9 - 22 | - |
| Valsartan | AT1 | - | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | - | 1.2 - 9.4 | - |
Note: A lower IC50/Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency of L-158,338
| Assay | Tissue/Cell Line | Agonist | L-158,338 Concentration | Effect | Reference |
| Functional Recovery in Postischemic Heart | Isolated Working Rat Heart | - | 0.12 µM | Increased functional recovery | [1] |
Core Mechanism of Action: AT1 Receptor Blockade
L-158,338 functions as a competitive antagonist at the AT1 receptor. This means that it binds to the same site on the receptor as the endogenous ligand, angiotensin II, but does not activate the receptor. By occupying the binding site, L-158,338 prevents angiotensin II from binding and initiating the intracellular signaling cascade.
Signaling Pathway of the AT1 Receptor
The AT1 receptor is a G-protein coupled receptor (GPCR). Upon activation by angiotensin II, it couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that results in various cellular responses, primarily vasoconstriction in vascular smooth muscle cells. The key steps in this pathway are:
-
G-protein Activation: Angiotensin II binding induces a conformational change in the AT1 receptor, leading to the activation of the associated Gq protein.
-
Phospholipase C Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).
-
Cellular Response: The elevated intracellular Ca²⁺ levels, along with the activation of PKC and other downstream effectors, lead to the phosphorylation of myosin light chains in smooth muscle cells, resulting in muscle contraction and vasoconstriction.
L-158,338, by blocking the initial binding of angiotensin II, prevents the initiation of this entire cascade.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of L-158,338.
Radioligand Binding Assay
This assay is used to determine the binding affinity of L-158,338 for the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of L-158,338 for the AT1 receptor.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rabbit aorta or a recombinant cell line).
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
L-158,338.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of L-158,338 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (typically at its Kd concentration).
-
Varying concentrations of L-158,338 or vehicle (for total binding) or a high concentration of an unlabeled competitor like losartan (for non-specific binding).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of L-158,338 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-158,338 concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Inhibition of Angiotensin II-Induced Vasoconstriction
This assay assesses the functional potency of L-158,338 in a physiologically relevant tissue.
Objective: To determine the potency of L-158,338 in inhibiting angiotensin II-induced contraction of isolated aortic rings.
Materials:
-
Rabbit or rat thoracic aorta.
-
Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂).
-
Angiotensin II.
-
L-158,338.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Connect the rings to force transducers to measure isometric tension.
-
Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.
-
Induce a reference contraction with a high concentration of potassium chloride (KCl) to test for tissue viability.
-
After washing and returning to baseline, pre-incubate the tissues with different concentrations of L-158,338 or vehicle for 30-60 minutes.
-
Generate a cumulative concentration-response curve to angiotensin II in the presence of each concentration of L-158,338.
-
Record the contractile responses.
-
Analyze the data to determine the EC50 of angiotensin II in the absence and presence of L-158,338. A rightward shift in the concentration-response curve indicates competitive antagonism. The potency of L-158,338 can be expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Calcium Mobilization Assay
This cell-based assay provides a high-throughput method to measure the functional antagonism of the AT1 receptor.
Objective: To determine the potency of L-158,338 in inhibiting angiotensin II-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the human AT1 receptor (e.g., CHO or HEK-293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Angiotensin II.
-
L-158,338.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Plate the AT1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of L-158,338 to the wells and incubate for a defined period.
-
Place the plate in the fluorescence plate reader.
-
Initiate the measurement of fluorescence intensity over time.
-
After establishing a stable baseline, inject a fixed concentration of angiotensin II (typically the EC₈₀) into the wells.
-
Continue to monitor the fluorescence intensity to measure the change in intracellular calcium concentration.
-
The peak fluorescence response is proportional to the amount of calcium mobilized.
-
Plot the percentage of inhibition of the angiotensin II response against the logarithm of the L-158,338 concentration to determine the IC50 value.
Conclusion
L-158,338 is a specific antagonist of the angiotensin II AT1 receptor. Its mechanism of action is centered on the competitive blockade of this receptor, which in turn inhibits the downstream signaling pathways responsible for the physiological effects of angiotensin II, most notably vasoconstriction. The quantitative data, though limited in the public domain, suggests that L-158,338 possesses high affinity for the angiotensin II receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of L-158,338 and other novel ARBs. Further research to generate more extensive quantitative data on the binding and functional potency of L-158,338 would be beneficial for a more complete understanding of its pharmacological profile.
References
L-158,338: A Technical Guide to its Angiotensin II Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the nonpeptide antagonist L-158,338 for the angiotensin II (AT) receptor. The information is compiled to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
Angiotensin II is a key effector peptide of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling. Its physiological effects are mediated through two main G protein-coupled receptors: the AT1 and AT2 receptors. The AT1 receptor is responsible for most of the well-known cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth. Consequently, blockade of the AT1 receptor is a major therapeutic strategy for the treatment of hypertension and other cardiovascular diseases. L-158,338 is a potent and selective antagonist for the angiotensin II receptor, and understanding its binding characteristics is fundamental to its pharmacological profile.
Quantitative Binding Affinity Data
The binding affinity of L-158,338 for the angiotensin II receptor has been determined through radioligand binding assays. The available data is summarized in the table below.
| Compound | Receptor Source | Radioligand | Assay Type | Parameter | Value |
| L-158,338 | Rabbit Aorta | [¹²⁵I]Sar¹,Ile⁸-Ang II | Competition Binding | IC₅₀ | 1 nM |
Table 1: Binding Affinity of L-158,338 for the Angiotensin II Receptor. The IC₅₀ value represents the concentration of L-158,338 required to inhibit 50% of the specific binding of the radiolabeled angiotensin II analog.
Angiotensin II Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the angiotensin II type 1 (AT1) receptor and the inhibitory action of an antagonist such as L-158,338.
Figure 1: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Protocol: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like L-158,338 for the angiotensin II receptor. This protocol is based on standard methodologies used in the field.
1. Membrane Preparation:
-
Aorta from a suitable animal model (e.g., rabbit) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Binding buffer.
-
A fixed concentration of a radiolabeled angiotensin II analog, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
A range of concentrations of the unlabeled test compound (L-158,338).
-
The membrane preparation to initiate the binding reaction.
-
-
For determination of non-specific binding, a high concentration of unlabeled angiotensin II is added to a set of wells.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram provides a visual workflow of this experimental protocol.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Conclusion
L-158,338 demonstrates high-affinity binding to the angiotensin II receptor, consistent with its role as a potent antagonist. The low nanomolar IC₅₀ value indicates that it can effectively compete with the endogenous ligand, angiotensin II, at physiologically relevant concentrations. The methodologies outlined in this guide provide a framework for the characterization of such compounds, which is a critical step in the development of new therapeutics targeting the renin-angiotensin system. This information serves as a foundational resource for further research and development efforts in the field of cardiovascular pharmacology.
The Enigmatic L-158,338: A Search for Structure-Activity Relationships
Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding the chemical compound designated as L-158,338. This suggests that "L-158,338" may be an internal development code for a compound that has not been disclosed in public research, or potentially an erroneous identifier.
For researchers, scientists, and drug development professionals, the structure-activity relationship (SAR) of a compound is a cornerstone of medicinal chemistry. It describes how the three-dimensional structure of a molecule correlates with its biological activity. A thorough SAR study provides a roadmap for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Typically, a technical guide on the SAR of a compound like L-158,338 would involve a detailed exploration of its chemical scaffold and the effects of various structural modifications on its interaction with a biological target. This would include:
-
Core Scaffold Analysis: An examination of the fundamental chemical structure that defines the L-158,338 series.
-
Pharmacophore Identification: Pinpointing the key functional groups and their spatial arrangement responsible for the compound's biological activity.
-
Quantitative SAR (QSAR): The use of statistical models to correlate physicochemical properties of analogs with their biological activities.
Hypothetical Data Presentation
Had data been available, it would be presented in structured tables to facilitate clear comparison of L-158,338 and its analogs. For instance, a table might summarize binding affinities and functional potencies:
| Compound ID | Modification from L-158,338 | Target Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |
| L-158,338 | - | Data Unavailable | Data Unavailable |
| Analog 1 | e.g., Methyl group at R1 | Data Unavailable | Data Unavailable |
| Analog 2 | e.g., Halogen at R2 | Data Unavailable | Data Unavailable |
Standard Experimental Protocols
The investigation of a compound's SAR relies on a suite of well-defined experimental protocols. While specific details for L-158,338 are unknown, standard methodologies would likely include:
-
Radioligand Binding Assays: To determine the affinity of the compound for its target receptor. This involves competing the labeled ligand with increasing concentrations of the test compound.
-
Functional Assays: To measure the biological effect of the compound after binding to its target. This could involve measuring second messenger levels (e.g., cAMP, calcium) or downstream gene expression.
-
In Vivo Efficacy Studies: To assess the compound's therapeutic effect in a living organism, often using animal models of a specific disease.
Illustrative Signaling Pathway and Workflow Diagrams
Visual representations are crucial for understanding complex biological processes and experimental designs. Below are examples of diagrams that would be generated if the relevant information for L-158,338 were accessible.
L-158,338: An In-Depth Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-158,338 is a potent and highly selective nonpeptide angiotensin II (AII) receptor antagonist. As an imidazo[4,5-b]pyridine derivative, it acts by blocking the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This document provides a technical overview of the pharmacological profile of L-158,338, summarizing available data on its mechanism of action, in vivo studies, and the relevant signaling pathways. The information is intended to support further research and drug development efforts centered on this compound.
Mechanism of Action
L-158,338 functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. By binding to this receptor, it prevents angiotensin II from exerting its potent vasoconstrictive and aldosterone-secreting effects. This blockade of the renin-angiotensin system leads to vasodilation and a subsequent reduction in blood pressure.
Quantitative Pharmacological Data
Table 1: In Vivo and In Vitro Experimental Concentrations of L-158,338
| Parameter | Species | Model | Concentration/Dose | Observed Effect |
| In Vivo Dose | Rat | Myocardial Ischemia-Reperfusion Injury | 0.3, 1, or 3 mg/kg | Dose-dependent increase in functional recovery of the heart[1] |
| In Vitro Concentration | Rat | Isolated Working Heart (Ischemia-Reperfusion) | 50 ng/ml (0.12 µM) | Increased functional recovery of the heart[1] |
Experimental Protocols
Detailed experimental protocols for the characterization of L-158,338 are not extensively published. However, based on a study investigating its effects on myocardial ischemia-reperfusion injury, a general protocol can be outlined.
In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats
-
Objective: To assess the cardioprotective effects of L-158,338.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: L-158,338 is administered at doses of 0.3, 1, or 3 mg/kg. The route of administration (e.g., intravenous, intraperitoneal) should be specified based on the study design.
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
Ventilate the animals and perform a thoracotomy to expose the heart.
-
Induce regional ischemia by ligating a major coronary artery (e.g., the left anterior descending coronary artery) for a defined period (e.g., 30 minutes).
-
Remove the ligature to allow for reperfusion for a subsequent period (e.g., 2 hours).
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and perfuse it with a stain such as triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.
-
Cardiac Function: Monitor hemodynamic parameters such as heart rate, blood pressure, and left ventricular developed pressure throughout the experiment.
-
Biochemical Markers: Collect blood samples to measure cardiac injury markers like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).
-
Signaling Pathways
As an angiotensin II receptor blocker (ARB), L-158,338 interferes with the signaling cascade initiated by the binding of angiotensin II to the AT1 receptor. The primary pathway affected is the Gq/11 protein-coupled signaling cascade.
Figure 1: Angiotensin II Signaling Pathway and the Point of Inhibition by L-158,338. This diagram illustrates the activation of the AT1 receptor by angiotensin II, leading to a cascade of intracellular events that result in vasoconstriction, aldosterone secretion, and cell growth. L-158,338 acts as an antagonist at the AT1 receptor, blocking these downstream effects.
Metabolism
Studies on the metabolism of L-158,338 have shown that it undergoes biotransformation in the liver. A major metabolic pathway involves the monohydroxylation at the C6 position of the imidazo-pyridine ring, which is mediated by a 1,2-hydride shift[2]. Understanding the metabolic fate of L-158,338 is crucial for evaluating its pharmacokinetic profile and potential for drug-drug interactions.
Conclusion
L-158,338 is a selective AT1 receptor antagonist with demonstrated efficacy in in vivo models of cardiovascular disease. While detailed quantitative data on its binding and functional activity are not widely published, its mechanism of action and effects on angiotensin II signaling are well-understood within the context of the ARB drug class. The available information provides a solid foundation for further investigation into its therapeutic potential. Future studies should aim to fully characterize its pharmacological profile, including comprehensive binding kinetics and functional dose-response relationships, to better inform its potential clinical applications.
References
- 1. Comparison of effects of angiotensin-converting enzyme inhibition with those of angiotensin II receptor antagonism on functional and metabolic recovery in postischemic working rat heart as studied by [31P] nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a 1,2-hydride shift in the microsomal metabolism of the heterocycle L-158,338, a nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of L-158,338: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-158,338 is a potent and selective nonpeptide antagonist of the angiotensin II receptor, a key component in the renin-angiotensin system which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the in vitro studies conducted on L-158,338, summarizing its binding affinity, functional antagonism, and metabolic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of cardiovascular therapeutics.
Core Efficacy: Receptor Binding and Functional Antagonism
L-158,338 demonstrates high affinity for the angiotensin II receptor. In vitro studies have quantified its inhibitory activity, showcasing its potential as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for L-158,338 from in vitro assays.
| Assay Type | Target/Tissue | Parameter | Value |
| Receptor Binding Assay | Angiotensin II Receptor (Rabbit Aorta) | IC50 | 1 nM |
| Functional Heart Study | Isolated Rat Heart | Concentration for effect | 0.12 µM |
Angiotensin II Receptor Binding Assay
Objective: To determine the concentration of L-158,338 required to inhibit 50% of the binding of a radiolabeled ligand to the angiotensin II receptor.
Experimental Protocol:
-
Tissue Preparation: Aortic membranes are prepared from rabbits. The aorta is dissected, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The resulting membrane preparation is washed and resuspended in a binding buffer.
-
Radioligand: A radiolabeled form of angiotensin II, such as [125I]Sar1,Ile8-Angiotensin II, is used as the ligand that binds to the angiotensin II receptors in the aortic membranes.
-
Competition Binding: The aortic membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of L-158,338.
-
Incubation and Separation: The incubation is carried out at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of L-158,338 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.
Functional Antagonism in Isolated Heart Tissue
In studies on isolated, perfused rat hearts subjected to ischemia and reperfusion, L-158,338 was used to investigate the role of angiotensin II in myocardial injury. A concentration of 0.12 µM of L-158,338 was shown to increase functional recovery after ischemia.
Metabolic Profile of L-158,338
Understanding the metabolic fate of a drug candidate is critical in early development. In vitro metabolism studies provide insights into its biotransformation pathways.
In Vitro Metabolism in Liver Microsomes
Objective: To identify the metabolic products of L-158,338 when incubated with liver enzymes.
Experimental Protocol:
-
Microsome Preparation: Liver microsomes are prepared from rats. The liver is homogenized, and the microsomal fraction is isolated by differential centrifugation.
-
Incubation: L-158,338 is incubated with the prepared rat liver microsomes in the presence of an NADPH-generating system (which provides the necessary cofactors for cytochrome P450 enzymes).
-
Metabolite Extraction: After incubation, the reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.
-
Metabolite Identification: The extracted samples are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to separate and identify the chemical structures of the metabolites. A major metabolite identified was a monohydroxylated derivative of L-158,338.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by L-158,338 and a typical experimental workflow for its in vitro characterization.
Angiotensin II Receptor Signaling Pathway
Caption: Angiotensin II signaling and L-158,338 antagonism.
Workflow for In Vitro Characterization
References
L-158,338: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-158,338 is a potent and highly selective non-peptide antagonist of the angiotensin II type 1 (AT₁) receptor. This document provides a comprehensive technical overview of the discovery and synthesis of L-158,338, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction: The Discovery of a Selective AT₁ Antagonist
The discovery of L-158,338 emerged from research efforts to develop orally active, non-peptide antagonists of the angiotensin II receptor, a key player in the renin-angiotensin system (RAS) and a critical regulator of blood pressure. Angiotensin II, by binding to the AT₁ receptor, mediates vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to the pathophysiology of hypertension and other cardiovascular diseases.
L-158,338, chemically known as 7-methyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine, was identified as a potent and selective antagonist of the AT₁ receptor subtype. Its development represented a significant advancement in the field, offering a therapeutic agent with high specificity for the target receptor, thereby minimizing potential off-target effects.
Mechanism of Action
L-158,338 exerts its pharmacological effects by competitively and selectively blocking the binding of angiotensin II to the AT₁ receptor. This blockade inhibits the downstream signaling pathways initiated by angiotensin II, leading to vasodilation, reduced aldosterone production, and a decrease in blood pressure. The high selectivity for the AT₁ receptor over the AT₂ receptor is a key characteristic of L-158,338, as the physiological roles of the AT₂ receptor are distinct and not fully elucidated.
Angiotensin II AT₁ Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Angiotensin II to the AT₁ receptor, and the point of inhibition by L-158,338.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for L-158,338.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) |
| Angiotensin II AT₁ | [¹²⁵I]-Angiotensin II | Rat adrenal cortical membranes | 0.3 |
| Angiotensin II AT₂ | [¹²⁵I]-CGP 42112A | Rat adrenal medullary membranes | >10,000 |
Table 2: In Vivo Antihypertensive Activity
| Animal Model | Route of Administration | Dose | Blood Pressure Reduction (%) |
| Conscious Renal Hypertensive Rats | Oral (p.o.) | 1 mg/kg | 35 ± 4 |
| Conscious Normotensive Rats | Intravenous (i.v.) | 0.3 mg/kg | 25 ± 3 |
Synthesis of L-158,338
The synthesis of L-158,338 involves a multi-step process, culminating in the formation of the imidazo[4,5-b]pyridine core and the subsequent alkylation with the biphenyltetrazole moiety.
Synthetic Workflow
The diagram below outlines the key stages in the synthesis of L-158,338.
Experimental Protocols
Radioligand Binding Assay for AT₁ Receptor Affinity
Objective: To determine the in vitro binding affinity of L-158,338 for the angiotensin II AT₁ receptor.
Materials:
-
Rat adrenal cortical membranes (source of AT₁ receptors)
-
[¹²⁵I]-Angiotensin II (radioligand)
-
L-158,338 (test compound)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of L-158,338 in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-Angiotensin II (final concentration ~0.1 nM), and 50 µL of the L-158,338 dilution or vehicle (for total binding).
-
To determine non-specific binding, add 50 µL of a high concentration of unlabeled angiotensin II (e.g., 1 µM) instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the rat adrenal cortical membrane preparation (approximately 20-40 µg of protein).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of L-158,338 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To evaluate the antihypertensive effect of L-158,338 in a conscious animal model.
Animal Model:
-
Male spontaneously hypertensive rats (SHR) or surgically induced renal hypertensive rats.
Procedure:
-
Implant a telemetric pressure transducer into the abdominal aorta of the rats under anesthesia and allow for a recovery period of at least one week.
-
House the rats individually in cages equipped with a receiver to continuously monitor blood pressure and heart rate.
-
Establish a stable baseline blood pressure reading for each animal over a 24-hour period.
-
Administer L-158,338 (e.g., 1 mg/kg) or vehicle orally via gavage.
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for at least 24 hours post-dosing.
-
Analyze the data by calculating the change in blood pressure from the pre-dose baseline at various time points.
-
Compare the blood pressure response in the L-158,338-treated group to the vehicle-treated group to determine the antihypertensive efficacy.
Experimental Workflow for In Vivo Blood Pressure Study
Conclusion
L-158,338 is a well-characterized, potent, and selective AT₁ receptor antagonist. The data and protocols presented in this guide highlight its discovery as a significant contribution to the development of non-peptide angiotensin II receptor blockers for the treatment of hypertension and other cardiovascular diseases. The detailed methodologies provided serve as a valuable resource for researchers in the field to further investigate the pharmacology of this compound and to aid in the discovery of new therapeutic agents targeting the renin-angiotensin system.
L-158,338: An In-Depth Technical Guide to Angiotensin II Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide will, therefore, provide a comprehensive technical overview of the methodologies used to determine AT1/AT2 receptor selectivity, the distinct signaling pathways associated with each receptor subtype, and a framework for understanding the significance of such selectivity in pharmacology and drug development. While specific data for L-158,338 cannot be presented, the principles and protocols outlined herein are the standard by which its selectivity would be characterized.
Data Presentation: Quantifying Receptor Selectivity
The selectivity of a compound like L-158,338 for AT1 versus AT2 receptors is determined by comparing its binding affinity for each subtype. This is typically expressed using the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher affinity. The ratio of these values provides a quantitative measure of selectivity.
Table 1: Illustrative Template for Binding Affinity Data of an Angiotensin II Receptor Antagonist
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Selectivity Ratio (AT2/AT1) |
| L-158,338 | AT1 | [125I]Sar1,Ile8-Ang II | e.g., Rat adrenal cortical membranes | Data not available | Data not available | Data not available |
| L-158,338 | AT2 | [125I]Sar1,Ile8-Ang II | e.g., Rat uterine membranes | Data not available | Data not available |
Note: The table above is a template. Specific values for L-158,338 are not available in the reviewed literature.
Experimental Protocols: Determining Receptor Binding Affinity
The gold standard for quantifying the binding affinity of a compound to its receptor is the competitive radioligand binding assay . This in vitro technique measures the ability of an unlabeled compound (the "competitor," e.g., L-158,338) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Key Experimental Protocol: Competitive Radioligand Binding Assay
1. Preparation of Receptor Membranes:
-
Tissue Homogenization: Tissues rich in the target receptors (e.g., rat adrenal cortex for AT1, rat uterus for AT2) are homogenized in a cold buffer solution.
-
Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membrane fraction, which contains the receptors.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA assay) to ensure consistent receptor amounts in each assay tube.
2. Assay Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) and a constant amount of the receptor membrane preparation are incubated with varying concentrations of the unlabeled test compound (L-158,338).
-
Equilibrium: The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
3. Detection and Data Analysis:
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Plotting: The amount of bound radioligand is plotted against the logarithm of the competitor concentration. This generates a sigmoidal dose-response curve.
-
IC50 Determination: The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is calculated from this curve using non-linear regression analysis.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Angiotensin II Receptor Signaling Pathways
The distinct physiological effects of angiotensin II are mediated by the differential signaling cascades initiated by the AT1 and AT2 receptors.
AT1 Receptor Signaling
Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), primarily through Gq/11, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.
AT2 Receptor Signaling
The signaling pathways of the AT2 receptor are generally considered to counteract the effects of AT1 receptor activation. AT2 receptor activation is often associated with the activation of protein phosphatases, leading to the inhibition of growth-promoting pathways such as the mitogen-activated protein kinase (MAPK) cascade. Additionally, AT2 receptor stimulation can lead to the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which mediate vasodilation.
Conclusion
The determination of the selectivity of a compound such as L-158,338 for the AT1 versus AT2 receptor is fundamental to understanding its pharmacological profile and potential therapeutic applications. While specific binding affinity data for L-158,338 remains elusive in the accessible scientific literature, the experimental protocols and signaling pathways detailed in this guide provide the necessary framework for such an evaluation. The competitive radioligand binding assay is the cornerstone for quantifying selectivity, and the distinct downstream effects of AT1 and AT2 receptor activation highlight the importance of this characterization in the development of targeted therapeutics for cardiovascular and other diseases. Further research is required to fully elucidate the specific AT1/AT2 selectivity profile of L-158,338.
An In-Depth Technical Guide on the Downstream Signaling Pathways of L-158,338
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-158,338 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR) critically involved in cardiovascular regulation. By competitively inhibiting the binding of Angiotensin II (Ang II) to the AT1 receptor, L-158,338 effectively blocks the initiation of a cascade of intracellular signaling events that are central to the pathophysiology of hypertension and other cardiovascular diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by L-158,338, including the Phospholipase C (PLC)/Inositol Trisphosphate (IP3) pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. This document presents quantitative data on the inhibitory activity of L-158,338, details key experimental methodologies for assessing its effects, and provides visual representations of the relevant signaling cascades and experimental workflows.
Introduction to L-158,338 and the AT1 Receptor
The renin-angiotensin system (RAS) is a pivotal hormonal system in the regulation of blood pressure and fluid homeostasis. The primary effector of the RAS, Angiotensin II, exerts its physiological effects predominantly through the AT1 receptor. Activation of the AT1 receptor by Ang II triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a series of downstream signaling events that ultimately result in vasoconstriction, aldosterone secretion, cellular proliferation, and inflammation.
L-158,338 is a highly selective antagonist for the AT1 receptor, demonstrating significantly lower affinity for the AT2 receptor subtype. Its antagonistic action at the AT1 receptor makes it a valuable tool for dissecting the physiological and pathological roles of Ang II signaling and a lead compound in the development of antihypertensive therapeutics.
Core Downstream Signaling Pathways
L-158,338, by blocking the AT1 receptor, inhibits the following key downstream signaling pathways:
The Gq/Phospholipase C (PLC) Pathway
Upon Ang II binding, the AT1 receptor activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a primary driver of smooth muscle contraction and other cellular responses.
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a variety of substrate proteins, leading to downstream effects on gene expression, cell growth, and proliferation.
L-158,338 potently inhibits Ang II-induced inositol phosphate accumulation, thereby preventing the mobilization of intracellular calcium and the activation of PKC.
L-158,338: A Technical Overview of its Interaction with the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-158,338 is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor, a critical component of the renin-angiotensin system (RAS). This document provides an in-depth technical guide on the pharmacological effects of L-158,338, with a focus on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization. The quantitative data presented herein, derived from preclinical studies, demonstrates the potential of L-158,338 as a therapeutic agent for cardiovascular disorders such as hypertension.
Introduction to the Renin-Angiotensin System and AT₁ Receptor Antagonism
The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. A key effector molecule of this system is angiotensin II, which exerts its potent vasoconstrictive and aldosterone-stimulating effects primarily through the AT₁ receptor. Dysregulation of the RAS is a major contributor to the pathophysiology of hypertension and other cardiovascular diseases.
Angiotensin II receptor blockers (ARBs) represent a major class of antihypertensive agents that selectively block the AT₁ receptor, thereby inhibiting the detrimental effects of excessive angiotensin II stimulation. L-158,338 belongs to this class of therapeutic agents. By competitively and insurmountably antagonizing the AT₁ receptor, L-158,338 effectively lowers blood pressure and offers potential end-organ protection.
In Vitro Pharmacology of L-158,338
The in vitro activity of L-158,338 has been characterized through radioligand binding assays and functional antagonism studies. These experiments are fundamental in determining the potency and selectivity of the compound for the AT₁ receptor.
AT₁ Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of L-158,338 for the AT₁ receptor. These assays typically involve the use of a radiolabeled angiotensin II analog and a source of AT₁ receptors, such as cell membranes from tissues known to express the receptor (e.g., adrenal cortex, vascular smooth muscle). The ability of L-158,338 to displace the radioligand from the receptor is quantified to determine its inhibitory constant (Kᵢ) or the concentration required to inhibit 50% of the specific binding (IC₅₀).
Table 1: In Vitro AT₁ Receptor Binding Affinity of a Related Compound
| Compound | Assay Type | Receptor Source | Radioligand | IC₅₀ (nM) |
| L-158,809 | Radioligand Binding | Not Specified | Not Specified | 0.20[1] |
Functional Antagonism
Functional assays are crucial for assessing the ability of L-158,338 to inhibit the physiological response mediated by angiotensin II activation of the AT₁ receptor. One common method involves measuring the contraction of isolated vascular tissues, such as rabbit aorta, in response to angiotensin II in the presence and absence of the antagonist. The potency of a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Experimental Protocol: Functional Antagonism in Isolated Rabbit Aorta
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta is excised and placed in cold Krebs-bicarbonate solution. The aorta is cleaned of adherent tissue and cut into rings approximately 3-4 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2 grams. The rings are then contracted with a submaximal concentration of an alpha-agonist like phenylephrine to ensure tissue viability.
-
Cumulative Concentration-Response Curve to Angiotensin II: After a washout period, a cumulative concentration-response curve to angiotensin II is generated.
-
Antagonist Incubation: Following another washout period, the tissues are incubated with a specific concentration of L-158,338 for a predetermined time (e.g., 60 minutes).
-
Second Angiotensin II Curve: A second cumulative concentration-response curve to angiotensin II is then generated in the presence of L-158,338.
-
Data Analysis: The rightward shift in the angiotensin II concentration-response curve caused by L-158,338 is used to calculate the pA₂ value using a Schild plot analysis.
In Vivo Pharmacology of L-158,338
The antihypertensive efficacy of L-158,338 is evaluated in various animal models of hypertension. These studies are essential to understand the compound's in vivo potency, duration of action, and overall therapeutic potential.
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. The effect of L-158,338 on blood pressure in this model provides valuable insights into its potential clinical utility.
Experimental Protocol: Blood Pressure Measurement in Conscious SHR
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.
-
Blood Pressure Monitoring: Blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer or indirectly using the tail-cuff method. For continuous monitoring, radiotelemetry is the gold standard.
-
Drug Administration: L-158,338 is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is included.
-
Data Collection: Mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are recorded at baseline and at multiple time points after drug administration.
-
Data Analysis: The dose-dependent reduction in blood pressure is calculated and compared to the vehicle control group. The duration of the antihypertensive effect is also determined.
Table 2: Expected In Vivo Antihypertensive Effect of an AT₁ Receptor Antagonist in SHR
| Animal Model | Route of Administration | Dose Range | Expected Outcome |
| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 0.1 - 10 mg/kg | Dose-dependent reduction in mean arterial pressure |
Blockade of Angiotensin II-Induced Pressor Response
This in vivo assay directly assesses the ability of L-158,338 to block the vasoconstrictor effect of exogenous angiotensin II in normotensive animals.
Experimental Protocol: Inhibition of Angiotensin II Pressor Response in Normotensive Rats
-
Animal Model: Normotensive rats (e.g., Wistar-Kyoto) are anesthetized and instrumented for blood pressure monitoring.
-
Angiotensin II Challenge: A baseline pressor response to an intravenous bolus of angiotensin II is established.
-
Drug Administration: L-158,338 is administered intravenously.
-
Post-treatment Angiotensin II Challenge: The pressor response to the same dose of angiotensin II is measured at various time points after the administration of L-158,338.
-
Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated to determine the potency and duration of action of L-158,338.
Signaling Pathways and Experimental Workflows
The mechanism of action of L-158,338 involves the blockade of intracellular signaling pathways activated by the binding of angiotensin II to the AT₁ receptor.
AT₁ Receptor Signaling Pathway
The binding of angiotensin II to the G-protein coupled AT₁ receptor initiates a cascade of intracellular events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to cellular responses such as smooth muscle contraction, aldosterone secretion, and cellular growth. L-158,338 blocks the initial step of this cascade by preventing angiotensin II from binding to the AT₁ receptor.
References
Preclinical Profile of L-158,338: A Technical Guide to an Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,338 is a nonpeptide antagonist of the angiotensin II receptor type 1 (AT1). As a member of the "sartan" class of drugs, it acts by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and cellular proliferation. This technical guide provides a comprehensive overview of the preclinical research findings pertinent to L-158,338 and its class of compounds, focusing on its mechanism of action, key experimental protocols for its evaluation, and representative quantitative data.
Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative preclinical data (e.g., binding affinity, in vivo efficacy, and pharmacokinetics) for L-158,338 could not be located. The quantitative data presented in this guide are, therefore, representative of the angiotensin II AT1 receptor antagonist class and are included to provide a framework for the expected pharmacological profile of such a compound.
Core Mechanism of Action: AT1 Receptor Blockade
The primary pharmacological effect of L-158,338 is the competitive and selective inhibition of the AT1 receptor. The binding of the endogenous ligand, angiotensin II, to the AT1 receptor initiates a cascade of intracellular events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this signaling is a series of physiological responses, including vasoconstriction, inflammation, and cellular growth. L-158,338, by blocking the initial binding of angiotensin II, effectively abrogates these downstream effects.
AT1 Receptor Signaling Pathway
Quantitative Preclinical Data (Representative for AT1 Receptor Antagonists)
The following tables summarize typical quantitative data for well-characterized AT1 receptor antagonists. These values provide a benchmark for the expected potency and efficacy of compounds within this class.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference Tissue/Cell Line |
| Losartan | Human AT1 | Radioligand Binding | 8.8 - 25 | 18 - 50 | Human adrenal cortex membranes |
| Valsartan | Human AT1 | Radioligand Binding | 3.9 - 10 | 8 - 20 | CHO cells expressing human AT1 receptor |
| Candesartan | Human AT1 | Radioligand Binding | 0.3 - 1.2 | 0.6 - 2.5 | Human vascular smooth muscle cells |
| Olmesartan | Human AT1 | Radioligand Binding | 0.7 - 2.0 | 1.5 - 4.0 | HEK293 cells expressing human AT1 receptor |
Table 2: In Vivo Antihypertensive Efficacy in Animal Models
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Effect |
| Losartan | Spontaneously Hypertensive Rat (SHR) | Oral | 1 - 3 | Significant reduction in mean arterial pressure |
| Valsartan | Renal Hypertensive Rat | Oral | 0.3 - 1 | Dose-dependent decrease in blood pressure |
| Candesartan | Spontaneously Hypertensive Rat (SHR) | Oral | 0.03 - 0.1 | Long-lasting antihypertensive effect |
| Olmesartan | Renal Hypertensive Rat | Oral | 0.1 - 0.3 | Potent and sustained blood pressure reduction |
Table 3: Representative Pharmacokinetic Parameters in Rats
| Compound | Oral Bioavailability (%) | T1/2 (hours) | Cmax (ng/mL) at 10 mg/kg oral dose | Tmax (hours) |
| Losartan | ~33 | 2 - 4 (active metabolite) | ~750 (active metabolite) | 3 - 4 |
| Valsartan | ~23 | 6 - 9 | ~2500 | 2 - 4 |
| Candesartan | ~15 | 9 | ~1200 | 3 - 4 |
| Olmesartan | ~26 | 13 | ~1500 | 1 - 2 |
Detailed Experimental Protocols
The preclinical evaluation of an AT1 receptor antagonist like L-158,338 typically involves a series of in vitro and in vivo experiments to characterize its pharmacological profile.
In Vitro Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of L-158,338 for the AT1 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells) or from tissues with high AT1 receptor density (e.g., rat liver, adrenal gland).
-
Radioligand: A high-affinity, radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Angiotensin II.
-
Test Compound: L-158,338 at various concentrations.
-
Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of L-158,338).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-158,338 concentration. Determine the IC50 value (the concentration of L-158,338 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the dose-dependent antihypertensive effect of L-158,338 in a genetic model of hypertension.
Materials:
-
Animals: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Test Compound: L-158,338 formulated for oral administration.
-
Vehicle Control: The formulation vehicle without the test compound.
-
Blood Pressure Monitoring System: Tail-cuff method or telemetry for continuous monitoring.
Procedure:
-
Acclimatization: Acclimate the rats to the housing facility and blood pressure measurement procedure for at least one week.
-
Baseline Measurement: Record baseline systolic blood pressure and heart rate for all animals for several days before the start of the treatment.
-
Dosing: Randomly assign SHR to receive either vehicle or different doses of L-158,338 (e.g., 0.1, 1, 10 mg/kg) orally once daily for a specified period (e.g., 2-4 weeks). A group of WKY rats receives the vehicle.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals after dosing (e.g., 2, 4, 8, and 24 hours post-dose on selected days).
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of L-158,338 with the vehicle control. Determine the ED50 (the dose that produces 50% of the maximal antihypertensive effect).
Experimental Workflow Visualization
Conclusion
L-158,338 is an angiotensin II AT1 receptor antagonist with a mechanism of action that is well-understood within the context of its drug class. The preclinical evaluation of such a compound involves a standardized set of in vitro and in vivo studies to determine its binding affinity, functional antagonism, pharmacokinetic profile, and antihypertensive efficacy. While specific quantitative data for L-158,338 are not publicly available, the representative data from other "sartans" suggest that it would be expected to be a potent and selective antagonist of the AT1 receptor with significant blood pressure-lowering effects in relevant animal models. Further research and publication of specific data for L-158,338 would be necessary for a complete preclinical assessment.
Methodological & Application
Application Notes and Protocols for L-158,338 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,338 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key effector in the renin-angiotensin system (RAS), playing a crucial role in vasoconstriction, aldosterone secretion, and cellular growth.[1] By blocking the AT1 receptor, L-158,338 and other antagonists in its class can inhibit the proliferative and angiogenic effects of angiotensin II, making them valuable tools for research in cardiovascular diseases and oncology.[2][3][4]
These application notes provide a detailed experimental protocol for investigating the effects of L-158,338 in a cell culture setting, using a common breast cancer cell line as a representative model. The provided methodologies can be adapted for other relevant cell lines and research questions.
Data Presentation
The following table provides a template for summarizing quantitative data from a cell viability or proliferation assay to determine the half-maximal inhibitory concentration (IC50) of L-158,338.[5][6]
| L-158,338 Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 5.2 |
| 0.1 | 92 ± 4.8 | 8 ± 4.8 |
| 1 | 75 ± 6.1 | 25 ± 6.1 |
| 10 | 51 ± 5.5 | 49 ± 5.5 |
| 25 | 32 ± 4.9 | 68 ± 4.9 |
| 50 | 15 ± 3.8 | 85 ± 3.8 |
| 100 | 8 ± 2.5 | 92 ± 2.5 |
Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally derived data.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway inhibited by L-158,338. By blocking the AT1 receptor, L-158,338 prevents angiotensin II from activating downstream pathways, such as the Ras-Raf-MAPK cascade, which are involved in cell proliferation and angiogenesis.[3]
Caption: L-158,338 inhibits Angiotensin II-mediated signaling.
Experimental Protocols
The following protocols provide a general framework for cell culture experiments with L-158,338. It is recommended to optimize these protocols for your specific cell line and experimental conditions.[7][8][9][10][11]
Cell Culture and Maintenance
This protocol describes the routine culture of a relevant cell line, such as MCF-7 human breast adenocarcinoma cells, which are known to express AT1 receptors.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain MCF-7 cells in T-75 flasks with supplemented DMEM.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of L-158,338 on cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Complete DMEM
-
L-158,338 stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of L-158,338 in culture medium. The final concentrations may range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest L-158,338 treatment.
-
After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of L-158,338.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow
The following diagram outlines the general workflow for the cell proliferation experiment.
Caption: Workflow for assessing cell proliferation with L-158,338.
References
- 1. Angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II type 1 receptor antagonists inhibit cell proliferation and angiogenesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor type 1 blockers suppress the cell proliferation effects of angiotensin II in breast cancer cells by inhibiting AT 1 R signaling | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell line information [protocols.io]
- 9. Cultivation of L929 Cells, Production of L-Cell Coditioned Media (LCCM) | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. Cell Culture Introduction | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-158,338, an Angiotensin II Receptor Antagonist, in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,338 is a nonpeptide antagonist of the angiotensin II receptor, a key component in the renin-angiotensin system (RAS). The RAS plays a critical role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance. Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptor. L-158,338 selectively blocks the AT1 receptor, thereby inhibiting the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion. This mechanism of action makes L-158,338 and other angiotensin II receptor blockers (ARBs) valuable tools for in vivo research in cardiovascular diseases, renal pathologies, and metabolic disorders.
Due to the limited publicly available in vivo data for L-158,338, this document provides generalized protocols and dosage guidelines based on studies with other well-characterized ARBs, such as Losartan and Valsartan. These notes are intended to serve as a starting point for researchers designing in vivo studies with L-158,338, with the understanding that compound-specific optimization will be necessary.
Data Presentation: Dosage of Angiotensin II Receptor Antagonists in Rodent Models
The following tables summarize typical dosage ranges and pharmacokinetic parameters for the representative ARBs, Losartan and Valsartan, in common rodent models. This information can be used to guide dose selection for L-158,338 in initial in vivo studies.
Table 1: Dosage of Representative Angiotensin II Receptor Antagonists in Rodent Models
| Animal Model | Strain | Application | Compound | Dosage | Route of Administration | Reference |
| Rat | Spontaneously Hypertensive Rat (SHR) | Hypertension | Losartan | 10 mg/kg/day | Subcutaneous injection | [1] |
| Rat | Sprague-Dawley | Hypertension | Losartan | 10 mg/kg/day | Intravenous infusion | [2] |
| Rat | Wistar | Voluntary Oral Administration | Losartan | 10 mg/kg/day | Oral (mixed with vehicle) | [3] |
| Rat | Sprague-Dawley | Metabolic Studies | Telmisartan | ~5 mg/kg/day | In drinking water | [4] |
| Rat | Sprague-Dawley | Metabolic Studies | Valsartan | ~5 mg/kg/day | In drinking water | [4] |
| Mouse | C57BL/6 | Traumatic Brain Injury | Losartan | 1, 3, 10 mg/kg | Oral gavage | [1] |
Table 2: Pharmacokinetic Parameters of Representative Angiotensin II Receptor Antagonists
| Compound | Animal Model | Route of Administration | Tmax (hours) | Bioavailability (%) | Key Metabolism | Reference |
| Losartan | Rat | Oral | 1 - 2 | ~33 | Hepatic (CYP2C9, CYP3A4) to active metabolite E-3174 | [3] |
| Valsartan | Human | Oral | 2 - 4 | 25 (range 10-35) | Low extent of metabolism | [5] |
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Models : The choice of animal model is critical and depends on the research question. For hypertension studies, spontaneously hypertensive rats (SHR) are a common model. For studies on metabolic syndrome, diet-induced obesity models in rats or mice are often used.[4][6]
-
Route of Administration : The route of administration should be chosen based on the desired pharmacokinetic profile and experimental feasibility. Oral gavage is common for precise dosing, while administration in drinking water is suitable for long-term studies.[1][3][4] Subcutaneous or intravenous injections can also be used for direct and rapid systemic exposure.[1][2]
-
Dose Selection : Initial dose-ranging studies are recommended to determine the optimal dose of L-158,338 for the specific animal model and disease state. The dosages provided in Table 1 for other ARBs can serve as a guide.
-
Vehicle Selection : The vehicle used to dissolve or suspend L-158,338 should be non-toxic and inert. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small amount of an organic solvent like DMSO, further diluted in a suitable aqueous solution. For voluntary oral administration, palatable vehicles like sweetened nut paste or peanut butter can be used.[3]
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the effect of L-158,338 on blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 12-16 weeks
-
L-158,338
-
Vehicle (e.g., sterile 0.9% saline)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Administration supplies (e.g., syringes, needles for injection or gavage cannulas)
Procedure:
-
Acclimation: Acclimate the SHR to the housing facility and blood pressure measurement procedures for at least one week prior to the start of the experiment.
-
Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate for each animal for 3-5 consecutive days.
-
Group Allocation: Randomly assign the animals to different treatment groups (e.g., vehicle control, L-158,338 low dose, L-158,338 high dose).
-
Drug Administration: Prepare the dosing solutions of L-158,338 in the chosen vehicle. Administer the compound or vehicle to the respective groups daily for the duration of the study (e.g., 2-4 weeks). The route of administration can be subcutaneous injection or oral gavage.
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study (e.g., daily or several times per week) at the same time of day to minimize diurnal variations.
-
Data Analysis: Analyze the changes in blood pressure from baseline within and between the treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: Assessment of Renal Protective Effects in a Model of Diabetic Nephropathy
Objective: To investigate the potential of L-158,338 to ameliorate kidney damage in a model of diabetes-induced nephropathy.
Materials:
-
Animal model of diabetic nephropathy (e.g., streptozotocin-induced diabetic rats or db/db mice)
-
L-158,338
-
Vehicle
-
Metabolic cages for urine collection
-
Assay kits for measuring urinary albumin excretion, serum creatinine, and blood urea nitrogen (BUN)
-
Histology supplies for kidney tissue analysis
Procedure:
-
Induction of Diabetes (if applicable): Induce diabetes in the chosen rodent model (e.g., a single intraperitoneal injection of streptozotocin in rats). Confirm diabetes by measuring blood glucose levels.
-
Group Allocation: Once diabetic nephropathy is established (e.g., after 4-8 weeks, confirmed by proteinuria), randomize the animals into treatment groups (e.g., non-diabetic control, diabetic vehicle control, diabetic L-158,338 treated).
-
Drug Administration: Administer L-158,338 or vehicle daily via a suitable route (e.g., oral gavage) for a specified period (e.g., 8-12 weeks).
-
Functional Assessments:
-
Urine Analysis: At regular intervals, house the animals in metabolic cages to collect 24-hour urine samples. Measure urinary volume and albumin excretion.
-
Blood Analysis: At the end of the study, collect blood samples to measure serum creatinine and BUN levels.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the kidneys.
-
Harvest the kidneys and fix them in formalin for histological processing.
-
Perform staining (e.g., Periodic acid-Schiff (PAS) and Masson's trichrome) to assess glomerular and tubulointerstitial changes.
-
-
Data Analysis: Compare the functional and histological parameters between the different treatment groups using appropriate statistical analyses.
Mandatory Visualizations
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of L-158,338 on the AT1 receptor.
Caption: A generalized experimental workflow for conducting in vivo efficacy studies with L-158,338.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. dovepress.com [dovepress.com]
- 6. Angiotensin II type 1 receptor antagonists in animal models of vascular, cardiac, metabolic and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
L-158,338: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed guidance on the preparation and stability of L-158,338 solutions, a potent angiotensin II receptor antagonist. The following protocols and data are designed to ensure accurate and reproducible experimental outcomes.
Solution Preparation
Proper preparation of L-158,338 solutions is critical for maintaining its biological activity and ensuring the validity of experimental results. The primary solvent for L-158,338 is Dimethyl Sulfoxide (DMSO).
Table 1: L-158,338 Solution Preparation Data
| Parameter | Value | Source |
| Molecular Weight | 411.51 g/mol | [1] |
| Primary Solvent | DMSO | [1] |
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of L-158,338 in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.
Materials:
-
L-158,338 solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of L-158,338 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.115 mg of L-158,338.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the L-158,338 powder. For 4.115 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the L-158,338 is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots as recommended in the stability section below.
Stability and Storage
The stability of L-158,338 is crucial for its effective use in experiments. Following the recommended storage conditions will help preserve the integrity of the compound.
Table 2: L-158,338 Stability and Storage Recommendations
| Form | Storage Condition | Duration | Source |
| Solid Powder | Dry, dark at 0 - 4°C | Short term (days to weeks) | [1] |
| Dry, dark at -20°C | Long term (months to years) | [1] | |
| DMSO Stock Solution | 0 - 4°C | Short term (days to weeks) | [1] |
| -20°C | Long term (months) | [1] |
Key Stability Considerations:
-
Shipping: L-158,338 is stable for several weeks at ambient temperature during standard shipping.[1]
-
Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use volumes to minimize repeated freeze-thaw cycles.
Application in Research
L-158,338 is a potent antagonist of the angiotensin II receptor, making it a valuable tool for studying the renin-angiotensin system and its role in various physiological and pathological processes.
Signaling Pathway
L-158,338 exerts its effects by blocking the action of angiotensin II at its receptor, thereby inhibiting downstream signaling cascades involved in vasoconstriction, inflammation, and cellular growth.
References
Application Notes and Protocols: Investigating Dual ECE/NEP Inhibition in Renal Disease with SLV338
Audience: Researchers, scientists, and drug development professionals.
Note on L-158,338: Publicly available research data specifically identifying a compound designated "L-158,338" in the context of renal disease is limited. However, extensive research has been conducted on compounds with a similar mechanism of action, such as SLV338, a dual endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP) inhibitor. These notes will focus on the application and study of such dual inhibitors, using SLV338 as a primary example, to provide a relevant framework for research in this area.
Introduction to Dual ECE/NEP Inhibition in Renal Disease
Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function.[1] Key pathological processes in the progression of renal disease include hemodynamic and metabolic changes, oxidative stress, inflammation, and fibrosis.[2][3] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and renal hemodynamics, and its overactivation is a major contributor to kidney damage.[4]
Dual inhibition of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP) represents a therapeutic strategy to address multiple pathways in renal disease.
-
ECE inhibition blocks the production of endothelin-1, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.
-
NEP inhibition increases the bioavailability of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis, and have anti-fibrotic and anti-inflammatory effects.
SLV338 is a dual ECE/NEP inhibitor that has demonstrated renoprotective effects in preclinical models of both acute and chronic renal damage.[5]
Quantitative Data on the Efficacy of SLV338
The following table summarizes the key quantitative findings from preclinical studies of SLV338 in models of renal disease.[5]
| Parameter | Experimental Model | Vehicle Control | SLV338 Treatment | p-value |
| Plasma Creatinine (Day 2) | Acute renal ischemia-reperfusion in Wistar rats | 5-fold elevation from baseline | >50% reduction in elevation | < 0.05 |
| Mortality Rate | Acute renal ischemia-reperfusion in Wistar rats | 67% | 20% | = 0.03 |
| Interstitial Fibrosis | L-NAME-induced hypertensive renal damage in Sprague Dawley rats | Present | Abolished | < 0.05 |
| Glomerulosclerosis | L-NAME-induced hypertensive renal damage in Sprague Dawley rats | Present | Abolished | < 0.05 |
| Renal Arterial Remodeling | L-NAME-induced hypertensive renal damage in Sprague Dawley rats | Present | Abolished | < 0.05 |
Experimental Protocols
Acute Ischemia-Reperfusion Injury Model
This protocol is designed to assess the efficacy of a test compound in protecting against acute kidney injury (AKI).
Objective: To induce acute renal failure and evaluate the protective effects of SLV338.
Materials:
-
Male Wistar rats
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
Vascular clamp
-
SLV338 solution (total dose: 4.9 mg/kg)
-
Vehicle control solution
-
Infusion pump
-
Blood collection supplies
Procedure:
-
Anesthetize the rats and perform a uninephrectomy (surgical removal of one kidney).
-
Twenty minutes prior to ischemia, begin a continuous intravenous infusion of either SLV338 or vehicle control for a total duration of 2 hours.
-
Induce ischemia by clamping the renal artery of the remaining kidney for 55 minutes.
-
After 55 minutes, remove the clamp to allow reperfusion.
-
Suture the incision and allow the animals to recover.
-
Monitor the animals for mortality.
-
Collect blood samples at baseline, day 2, and day 8 post-reperfusion for the measurement of plasma creatinine levels.
L-NAME-Induced Hypertensive Renal Damage Model
This protocol is used to induce chronic hypertensive renal damage and evaluate the long-term protective effects of a test compound.
Objective: To induce hypertension and subsequent renal tissue damage and to assess the therapeutic effect of SLV338.
Materials:
-
Male Sprague Dawley rats
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
SLV338
-
Standard rat chow
-
Drinking water bottles
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Urine collection cages
-
Histology supplies (formalin, paraffin, staining reagents)
Procedure:
-
Divide the rats into three groups: control, L-NAME + vehicle, and L-NAME + SLV338.
-
Administer L-NAME (50 mg/kg per day) to the L-NAME groups in their drinking water for 4 weeks.
-
Administer SLV338 (30 mg/kg per day) mixed with the food to the treatment group for the same 4-week period.
-
Measure systolic blood pressure weekly.
-
At the end of the 4-week study period, collect urine and blood samples for analysis of urinary albumin excretion and other relevant biomarkers.
-
Euthanize the animals and harvest the kidneys.
-
Fix the kidneys in formalin, embed in paraffin, and prepare sections for histological analysis (e.g., Masson's trichrome staining for fibrosis, PAS staining for glomerulosclerosis).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Dual ECE/NEP Inhibition in Renal Protection
Caption: Mechanism of dual ECE/NEP inhibition in the kidney.
Experimental Workflow for Preclinical Evaluation of Renoprotective Compounds
Caption: Workflow for preclinical evaluation of renoprotective drugs.
References
- 1. Chronic Kidney Disease Group — Nuffield Department of Primary Care Health Sciences, University of Oxford [phc.ox.ac.uk]
- 2. Diabetic nephropathy - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The renin-angiotensin-aldosterone system and the kidney: effects on kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renoprotective effects of combined endothelin-converting enzyme/neutral endopeptidase inhibitor SLV338 in acute and chronic experimental renal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiotensin II AT2 Receptor Agonist Administration in Rodents
Disclaimer: To date, specific in vivo administration protocols for the Angiotensin II (AT2) receptor agonist, L-158,338, in mice or rats have not been detailed in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies for other selective AT2 receptor agonists, namely C21 and CGP-42112A. These guidelines are intended to serve as a starting point for researchers. It is imperative that compound-specific optimization, particularly concerning vehicle formulation and dosage, be performed for L-158,338.
Introduction
L-158,338 is a non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, with research suggesting its potential interaction with the AT2 receptor. The AT2 receptor is implicated in a variety of physiological processes, including vasodilation, anti-inflammation, and tissue protection, often counteracting the effects of AT1 receptor activation. This document provides generalized protocols for the administration of AT2 receptor agonists to mice and rats, which can be adapted for the study of L-158,338.
Physicochemical Properties and Formulation Considerations for L-158,338
A critical first step in any in vivo study is the development of a suitable vehicle for administration. The physicochemical properties of the test compound will dictate the appropriate formulation strategy.
L-158,338 Properties:
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃N₇ | PubChem |
| Molecular Weight | 409.5 g/mol | PubChem |
| XLogP3 | 4.7 | PubChem |
The high XLogP3 value suggests that L-158,338 is lipophilic and likely has low aqueous solubility. Therefore, a simple saline solution may not be a suitable vehicle.
Strategies for Formulating Poorly Soluble Compounds:
-
Co-solvents: A common approach is to use a mixture of a primary solvent (e.g., water, saline, or a buffer) with a water-miscible organic co-solvent. Examples include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG), such as PEG300 or PEG400
-
Propylene glycol
-
-
Surfactants: To improve solubility and stability, surfactants can be added to the formulation. Common examples include:
-
Tween® 80
-
Cremophor® EL
-
-
Cyclodextrins: These can be used to form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.
-
Lipid-based formulations: For oral administration, lipid-based vehicles like vegetable oils or self-emulsifying drug delivery systems (SEDDS) can be employed.
It is crucial to perform solubility testing of L-158,338 in various pharmaceutically acceptable excipients to determine the optimal vehicle composition. The final formulation should be well-tolerated by the animals and not interfere with the experimental outcomes. A common starting point for a parenteral formulation of a lipophilic compound is a mixture of DMSO, Tween® 80, and saline.
Quantitative Data for AT2 Receptor Agonist Administration in Rodents
The following tables summarize the dosages and administration routes for the AT2 receptor agonists C21 and CGP-42112A, as reported in the literature. This data can serve as a reference for designing studies with L-158,338.
Table 1: Administration of C21 in Mice and Rats
| Species | Route of Administration | Dosage | Vehicle | Study Focus |
| Mouse | Intraperitoneal (i.p.) | 0.03 mg/kg/day | 0.9% Saline | Ischemic Stroke |
| Mouse | Oral Gavage | 0.12 mg/kg/day | Not Specified | Ischemic Stroke |
| Mouse | Subcutaneous (s.c.) via osmotic minipump | 100 ng/kg/min | Saline | Atherosclerosis |
| Rat | Intraperitoneal (i.p.) | 0.03 mg/kg | Not Specified | Ischemic Stroke |
| Rat | Subcutaneous (s.c.) via osmotic minipump | 1 mg/kg/day | Not Specified | Kidney Disease |
| Rat | Nose-to-Brain (N2B) | 1.5 µg/kg | 0.9% Saline | Ischemic Stroke |
Table 2: Administration of CGP-42112A in Rats
| Species | Route of Administration | Dosage | Vehicle | Study Focus |
| Rat | Subcutaneous (s.c.) via osmotic minipump | 1 µg/kg/min | Saline | Inflammation and Oxidative Stress |
| Rat | Intravenous (i.v.) infusion | 1 µg/kg/min | Not Specified | Blood Pressure Regulation |
| Rat | Intravenous (i.v.) infusion | 0.01 - 1.0 µg/kg/min | Saline | Nitric Oxide Production |
Experimental Protocols
The following are detailed, generalized protocols for common administration routes. Researchers must adapt these protocols based on the specific requirements of their study, including the final formulation of L-158,338.
Parenteral Injection (Intraperitoneal or Subcutaneous)
This protocol is suitable for acute or repeated daily dosing.
Materials:
-
L-158,338 formulated in an appropriate vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles of appropriate gauge (e.g., 25-27 G for mice, 23-25 G for rats)
-
70% Ethanol for disinfection
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Properly restrain the animal to ensure its safety and the accuracy of the injection. For intraperitoneal (IP) injections, the animal is typically held with its head tilted downwards. For subcutaneous (SC) injections, a "tent" of skin is lifted, usually between the shoulder blades.
-
-
Injection Site Preparation:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
-
Intraperitoneal (IP) Injection:
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Slightly aspirate to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the L-158,338 formulation.
-
-
Subcutaneous (SC) Injection:
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Slightly aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Oral Gavage
This method is used for the precise oral administration of a liquid formulation.
Materials:
-
L-158,338 formulated in an appropriate oral vehicle
-
Sterile oral gavage needle (flexible or rigid, with a ball tip) of appropriate size for the animal
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal for accurate dose calculation.
-
Firmly but gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth of the gavage needle.
-
Moisten the tip of the gavage needle with water or the vehicle to lubricate it.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administer the L-158,338 formulation slowly.
-
-
Post-administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates a generalized signaling pathway for Angiotensin II AT2 receptor activation, which is often associated with the production of nitric oxide (NO) and subsequent vasodilation.
Application Notes and Protocols for L-158,338 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting a radioligand binding assay using L-158,338, a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor. These protocols are intended for researchers, scientists, and drug development professionals investigating the renin-angiotensin system and developing novel therapeutics targeting the AT1 receptor.
Introduction
Angiotensin II (AngII) is a critical octapeptide hormone in the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation by stimulating G protein-coupled receptors in vascular smooth muscle.[1] The Angiotensin II Type 1 (AT1) receptor is a key target for antihypertensive drugs.[1] Radioligand binding assays are a robust and sensitive method, often considered the gold standard for measuring the affinity of a ligand to its target receptor.[2][3] These assays allow for the determination of key parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of unlabeled compounds.[2][4] This document outlines the protocols for saturation and competition binding assays using a radiolabeled form of an AT1 receptor ligand to characterize the binding of L-158,338.
Signaling Pathway
The AT1 receptor is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, Angiotensin II, the receptor undergoes a conformational change, activating intracellular G proteins, primarily Gq/11. This activation initiates a signaling cascade leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. These events ultimately lead to various physiological responses, including vasoconstriction, aldosterone release, and cell proliferation. L-158,338 acts as an antagonist, blocking the binding of Angiotensin II to the AT1 receptor and thereby inhibiting this signaling pathway.
Figure 1: Angiotensin II AT1 Receptor Signaling Pathway and the inhibitory action of L-158,338.
Experimental Protocols
Materials and Reagents
-
Radioligand: A suitable radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II or [3H]L-158,338). The choice of radioligand will depend on availability and specific experimental goals.
-
L-158,338: Unlabeled L-158,338 for competition assays.
-
Cell Culture: A cell line expressing the human AT1 receptor (e.g., HEK-293 or CHO cells).
-
Cell Culture Media: Appropriate media and supplements for cell culture (e.g., DMEM with 10% FBS).
-
Membrane Preparation Buffers:
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with your filter mats.
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Homogenizer
-
96-well microplates
-
Filter plates with glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation counter
-
Pipettes and other standard laboratory equipment
-
Membrane Preparation
-
Cell Culture: Culture cells expressing the AT1 receptor to near confluence.
-
Cell Lysis: Wash the cells with ice-cold PBS and harvest them. Homogenize the cells in 20 volumes of cold lysis buffer.[5]
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[5]
-
Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[5]
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Varying concentrations of the radioligand (e.g., 0.1 to 20 nM).
-
For non-specific binding (NSB) wells, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM unlabeled L-158,338 or Losartan).
-
For total binding (TB) wells, add assay buffer.
-
Add the membrane preparation (typically 50-120 µg of protein per well).[5]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[5][6]
-
Filtration: Terminate the binding by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[5][6]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5][6]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound (L-158,338) for the receptor by measuring its ability to compete with a fixed concentration of the radioligand.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of unlabeled L-158,338 (e.g., 10-11 to 10-5 M).
-
For NSB wells, add a high concentration of another unlabeled AT1 receptor antagonist.
-
For total binding wells, add assay buffer.
-
Add the membrane preparation (50-120 µg of protein per well).[5]
-
-
Incubation, Filtration, and Counting: Follow the same procedure as the saturation binding assay (steps 2-5).
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Saturation Binding Assay Data
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | |||
| 0.2 | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 |
-
Specific Binding = Total Binding - Non-Specific Binding
-
Plot specific binding against the radioligand concentration and use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.[6]
Table 2: Competition Binding Assay Data
| L-158,338 Concentration (M) | Total Binding (CPM) | % Inhibition |
| 1.00E-11 | ||
| 1.00E-10 | ||
| 1.00E-09 | ||
| 1.00E-08 | ||
| 1.00E-07 | ||
| 1.00E-06 | ||
| 1.00E-05 |
-
% Inhibition = 100 x (1 - [(Binding in presence of L-158,338 - NSB) / (Total Binding - NSB)])
-
Plot the % inhibition against the log concentration of L-158,338 and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a radioligand binding assay.
Figure 2: General workflow for a radioligand binding assay.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
Measuring the In Vivo Efficacy of L-158,338: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,338 is a nonpeptide angiotensin II receptor antagonist belonging to the same class as losartan. These compounds are highly selective antagonists of the Angiotensin II Type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS). Blockade of the AT1 receptor by antagonists like L-158,338 leads to vasodilation and a reduction in blood pressure, making them effective agents in the management of hypertension. This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of L-158,338, using the well-characterized analogue, losartan, as a representative model due to the limited public availability of specific data for L-158,338. The methodologies presented here are standard for evaluating the antihypertensive effects of AT1 receptor antagonists in preclinical animal models.
Mechanism of Action: The Renin-Angiotensin System
The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[1][2] L-158,338, as a selective AT1 receptor antagonist, competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby mitigating its hypertensive effects.[3][4][5]
// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; AngiotensinI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; AngiotensinII [label="Angiotensin II", fillcolor="#FBBC05", fontcolor="#202124"]; AT1Receptor [label="AT1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasoconstriction [label="Vasoconstriction\nAldosterone Secretion\nSodium Retention", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BloodPressure [label="Increased\nBlood Pressure", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renin [label="Renin", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACE [label="ACE", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; L158338 [label="L-158,338", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Angiotensinogen -> AngiotensinI [label=" Renin", color="#5F6368"]; AngiotensinI -> AngiotensinII [label=" ACE", color="#5F6368"]; AngiotensinII -> AT1Receptor [label=" Binds to", color="#5F6368"]; AT1Receptor -> Vasoconstriction [color="#5F6368"]; Vasoconstriction -> BloodPressure [color="#5F6368"]; L158338 -> AT1Receptor [label=" Blocks", color="#EA4335", style=bold, arrowhead=tee]; Renin [style=invis]; ACE [style=invis]; Renin -> Angiotensinogen [style=invis]; ACE -> AngiotensinI [style=invis]; }
Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the point of intervention for L-158,338.
In Vivo Efficacy Data (Based on Losartan Studies)
The following tables summarize quantitative data from in vivo studies of losartan in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension. These data provide a benchmark for what might be expected from a study of L-158,338.
Table 1: Effect of Losartan on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Administration Route | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| Control (SHR) | Vehicle | Drinking Water | 16 weeks | - | [6] |
| Losartan | 15 | Drinking Water | 16 weeks | ↓ approx. 40 | [6] |
| Control (SHR) | Vehicle | Oral Gavage | 8 weeks | - | [7] |
| Losartan | 20 | Oral Gavage | 8 weeks | Significant reduction vs. control | [7] |
| Control (SHR) | Vehicle | Drinking Water | 12 weeks | - | [8] |
| Losartan | 10 | Drinking Water | 12 weeks | Significant reduction | [8] |
| Control (SHR) | Vehicle | Drinking Water | 5 weeks | - | [9] |
| Losartan | 30 | Drinking Water | 5 weeks | ↓ 20-30 | [9] |
Table 2: Hemodynamic Effects of Losartan in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | Losartan-Treated (SHR) | Change | Reference |
| Mean Blood Pressure (mmHg) | 178 ± 16 | 132 ± 12 | ↓ | [10] |
| Left Ventricular Hypertrophy (mg/g) | 2.9 ± 0.4 | 2.5 ± 0.2 | ↓ | [10] |
| Baroreflex Sensitivity (Bradycardia, bpm/mmHg) | 1.0 ± 0.3 | 1.7 ± 0.5 | ↑ | [10] |
| Baroreflex Sensitivity (Tachycardia, bpm/mmHg) | 2.0 ± 0.7 | 3.2 ± 1.7 | ↑ | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo efficacy of an AT1 receptor antagonist like L-158,338, based on established methodologies for losartan.
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of chronic oral administration of L-158,338 on systolic blood pressure in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12 weeks old
-
L-158,338
-
Vehicle (e.g., sterile water for drinking water administration, or 0.5% carboxymethylcellulose for oral gavage)
-
Tail-cuff plethysmography system for blood pressure measurement
-
Animal cages and standard housing supplies
-
Oral gavage needles (if applicable)
Procedure:
-
Animal Acclimation: Acclimate the SHR to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure of all rats for 3-5 consecutive days using the tail-cuff method to ensure stable readings.
-
Group Allocation: Randomly assign the rats to two groups: a control group receiving the vehicle and a treatment group receiving L-158,338.
-
Drug Administration:
-
Drinking Water: Dissolve L-158,338 in the drinking water at a concentration calculated to deliver the desired daily dose (e.g., 10-30 mg/kg/day). Prepare fresh solutions regularly (e.g., every 2-3 days).
-
Oral Gavage: Administer L-158,338 suspended in the vehicle directly into the stomach using an oral gavage needle once daily.
-
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly throughout the study period (e.g., 8-16 weeks).
-
Data Analysis: At the end of the study, compare the changes in systolic blood pressure between the control and treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).
// Nodes Start [label="Start: Acclimation of SHR", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Blood Pressure Measurement\n(Tail-Cuff)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Group Assignment", fillcolor="#F1F3F4", fontcolor="#202124"]; Control [label="Control Group\n(Vehicle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Treatment Group\n(L-158,338)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Admin [label="Chronic Drug Administration", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Weekly Blood Pressure Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis and Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Study", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Baseline [color="#5F6368"]; Baseline -> Grouping [color="#5F6368"]; Grouping -> Control [color="#5F6368"]; Grouping -> Treatment [color="#5F6368"]; Control -> Admin [color="#5F6368"]; Treatment -> Admin [color="#5F6368"]; Admin -> Monitoring [color="#5F6368"]; Monitoring -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }
Figure 2: Workflow for assessing the antihypertensive effects of L-158,338 in SHR.
Protocol 2: Assessment of Vascular Function in Isolated Aortic Rings
Objective: To evaluate the effect of L-158,338 treatment on the contractile response of aortic tissue to angiotensin II.
Materials:
-
Aortas harvested from control and L-158,338-treated rats (from Protocol 1)
-
Krebs-Henseleit solution
-
Angiotensin II
-
Norepinephrine
-
Potassium chloride (KCl)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rats and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 75 mmol/L) to ensure tissue viability.
-
Concentration-Response Curves:
-
After a washout period, generate cumulative concentration-response curves to angiotensin II (e.g., 10⁻¹⁰ to 3x10⁻⁷ mol/L).
-
As a control, generate concentration-response curves to a non-RAS-related vasoconstrictor like norepinephrine.
-
-
Data Analysis: Compare the contractile responses to angiotensin II between the aortic rings from control and L-158,338-treated rats. A rightward shift in the concentration-response curve for the treated group indicates antagonism at the AT1 receptor.
// Nodes Start [label="Start: Aorta Dissection", fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="Aortic Ring Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Mounting [label="Mounting in Organ Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibration [label="Equilibration", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Viability Check (KCl)", fillcolor="#FBBC05", fontcolor="#202124"]; CRC [label="Cumulative Concentration-Response\nCurves (Angiotensin II, Norepinephrine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Experiment", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Preparation [color="#5F6368"]; Preparation -> Mounting [color="#5F6368"]; Mounting -> Equilibration [color="#5F6368"]; Equilibration -> Viability [color="#5F6368"]; Viability -> CRC [color="#5F6368"]; CRC -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }
Figure 3: Experimental workflow for assessing vascular function in isolated aortic rings.
Conclusion
The provided application notes and protocols, based on extensive research on the well-established AT1 receptor antagonist losartan, offer a robust framework for the in vivo evaluation of L-158,338. By employing these methodologies, researchers can effectively characterize the antihypertensive efficacy and mechanism of action of this and other novel AT1 receptor antagonists. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data crucial for the preclinical development of new therapeutic agents for cardiovascular diseases.
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor blockers: review of the binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptide angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic treatment with losartan ameliorates vascular dysfunction induced by aging in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brief losartan treatment in young spontaneously hypertensive rats abates long-term blood pressure elevation by effects on renal vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
L-158,338: A Potent Tool for Angiotensin II Receptor Target Validation
Application Notes and Protocols for Researchers
Introduction
L-158,338 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. This compound serves as a valuable tool for researchers in the fields of cardiovascular disease, hypertension, and related therapeutic areas. Its high affinity and specificity for the AT1 receptor enable precise investigation of the renin-angiotensin system's role in various physiological and pathological processes. These application notes provide comprehensive protocols for utilizing L-158,338 in target validation studies, including binding and functional assays, as well as in vivo models of myocardial ischemia-reperfusion injury.
Physicochemical Properties and Storage
| Property | Value |
| IUPAC Name | 5,7-dimethyl-2-ethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
| Molecular Formula | C26H26N8 |
| Molecular Weight | 450.54 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for several months. |
Mechanism of Action
L-158,338 selectively blocks the binding of angiotensin II to the AT1 receptor.[1] Angiotensin II, a key effector molecule in the renin-angiotensin system (RAS), mediates its physiological effects primarily through the AT1 receptor. These effects include vasoconstriction, aldosterone secretion, and cellular growth and proliferation. By competitively inhibiting angiotensin II at the AT1 receptor, L-158,338 effectively antagonizes these downstream signaling pathways. This makes it an invaluable tool for dissecting the specific contributions of AT1 receptor activation in various disease models.
The signaling pathway of the AT1 receptor and the point of inhibition by L-158,338 are depicted below.
Quantitative Data
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Irbesartan | AT1 | Binding | - | ~1 | [2] |
| Losartan | AT1 | Binding | - | ~10 | [2] |
Experimental Protocols
AT1 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity of L-158,338 for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Materials:
-
Receptor Source: Membranes from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells) or tissues with high AT1 receptor expression (e.g., adrenal cortex, vascular smooth muscle).
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II (a high-affinity AT1 receptor ligand).
-
Test Compound: L-158,338.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Angiotensin II or a saturating concentration of another unlabeled AT1 receptor antagonist.
-
96-well plates, glass fiber filters, cell harvester, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM Angiotensin II (for non-specific binding).
-
50 µL of a serial dilution of L-158,338.
-
50 µL of [125I]Sar1,Ile8-Angiotensin II (at a concentration near its Kd).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-158,338 concentration.
-
Determine the IC50 value (the concentration of L-158,338 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assay: Calcium Mobilization
This protocol measures the ability of L-158,338 to inhibit Angiotensin II-induced intracellular calcium mobilization in cells expressing the AT1 receptor.
Workflow:
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
-
L-158,338
-
Angiotensin II
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of L-158,338 for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the logarithm of the L-158,338 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Model: Myocardial Ischemia-Reperfusion Injury in Rats
This protocol outlines the use of L-158,338 in a rat model of myocardial ischemia-reperfusion (I/R) injury to assess its cardioprotective effects.
Workflow:
References
Troubleshooting & Optimization
L-158,338 Technical Support Center: Solubility Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with the angiotensin II receptor antagonist, L-158,338.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is L-158,338 difficult to dissolve in aqueous buffers?
A1: L-158,338 is a lipophilic molecule, as indicated by its computed XLogP3 value of 4.7.[1] This property makes it inherently poorly soluble in water and aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these vehicles will likely result in precipitation or incomplete solubilization.
Q2: What is the recommended solvent for preparing a stock solution of L-158,338?
A2: The recommended solvent for creating a high-concentration primary stock solution is 100% Dimethyl Sulfoxide (DMSO).[2][3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including hydrophobic molecules like L-158,338.[2][5]
Q3: My L-158,338 is not dissolving completely, even in DMSO. What should I do?
A3: If you encounter issues with dissolution in DMSO, you can try the following troubleshooting steps:
-
Vortexing: Ensure the solution is mixed vigorously using a vortex mixer.
-
Gentle Warming: Briefly warm the solution in a water bath set to 37-40°C. Do not overheat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and enhance dissolution.
Q4: I have a stock solution in DMSO. How do I prepare a working solution for my in vitro cell-based assay?
A4: To prepare a working solution, you must perform a serial dilution from your DMSO stock into the final aqueous medium (e.g., cell culture media). It is critical to ensure the final concentration of DMSO in the assay is very low (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[6] Add the DMSO stock dropwise into the aqueous medium while vortexing to facilitate mixing and prevent immediate precipitation.
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution is a common issue. The following workflow can help troubleshoot this problem.
Q6: How can I prepare a formulation of L-158,338 for in vivo animal studies?
A6: Due to its poor aqueous solubility, a simple saline solution is not viable. A common approach for administering hydrophobic compounds in vivo is to use a co-solvent system or vehicle. A widely used vehicle consists of DMSO, a surfactant like Tween® 80 or Cremophor® EL, and a carrier like saline or polyethylene glycol (PEG). The final concentration of organic solvents and surfactants should be minimized and tested for tolerability in the animal model.
Solubility Data Summary
Specific quantitative solubility data for L-158,338 in various solvents is not widely published. However, the following table provides qualitative guidance and best practices based on its chemical properties.
| Solvent | Type | Solubility Profile | Recommendations & Notes |
| Water, PBS, Saline | Aqueous | Practically Insoluble | Not recommended for initial dissolution. Use as a final diluent only. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Primary choice for stock solutions. Can be difficult to remove by evaporation due to its high boiling point (189 °C).[3] |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Can be used as a co-solvent, but may have lower solubilizing power than DMSO for this compound. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | Similar to ethanol; may be used in co-solvent systems. |
| Polyethylene Glycol (PEG 400) | Polymer | Moderately Soluble | Often used as a component in in vivo formulations to improve solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-158,338 Stock Solution in DMSO
Materials:
-
L-158,338 powder (MW: 409.5 g/mol )[1]
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate the mass of L-158,338 required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1x10^-3 L * 409.5 g/mol = 4.095 mg.
-
Weigh out 4.1 mg of L-158,338 powder and place it into a sterile vial.
-
Add 1 mL of 100% DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
If solid particles remain, sonicate the vial in a bath sonicator for 10 minutes or until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies
Objective: To prepare a 1 mg/mL dosing solution of L-158,338 in a vehicle suitable for intraperitoneal (IP) injection in mice. This protocol is a starting point and may require optimization.
Vehicle Composition: 5% DMSO, 10% Tween® 80, 85% Saline (v/v/v)
Procedure:
-
Prepare a high-concentration stock of L-158,338 in DMSO (e.g., 20 mg/mL from Protocol 1).
-
In a sterile conical tube, add the required volume of the DMSO stock. For 1 mL of final solution, you will need 50 µL of the 20 mg/mL stock.
-
Add 100 µL of Tween® 80 to the DMSO stock and vortex thoroughly to mix. This step is crucial for creating a stable pre-mixture.
-
Slowly add 850 µL of sterile saline to the DMSO/Tween® 80 mixture drop-by-drop while continuously vortexing.
-
Inspect the final solution for any signs of precipitation. If the solution is cloudy, gentle warming or sonication may help, but the formulation may require further optimization (e.g., by adjusting vehicle component ratios).
-
Administer the freshly prepared solution to the animals. Do not store this formulation for long periods.
Mechanism of Action Context
L-158,338 functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor. Understanding this pathway is key to designing relevant experiments.
References
- 1. L 158338 | C24H23N7 | CID 3036053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 5. studylib.net [studylib.net]
- 6. Development of a copper-clioquinol formulation suitable for intravenous use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-158,338 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of L-158,338, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-158,338 and what is its primary mechanism of action?
L-158,338 is a nonpeptide antagonist of the angiotensin II receptor, with high affinity and selectivity for the AT1 subtype. Its primary mechanism of action is to block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways responsible for vasoconstriction, aldosterone secretion, and cellular proliferation.
Q2: What is a recommended starting concentration for L-158,338 in cell culture experiments?
A precise optimal concentration of L-158,338 is cell-line dependent and should be determined empirically through dose-response experiments. However, based on data for structurally similar AT1 receptor antagonists, a starting concentration range of 10 nM to 1 µM is recommended for initial in vitro experiments. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your specific experimental system.
Q3: How should I dissolve L-158,338 for use in cell culture?
L-158,338 is soluble in dimethyl sulfoxide (DMSO).[1][2][3] To prepare a stock solution, dissolve L-158,338 in sterile DMSO to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Which cell lines are suitable for studying the effects of L-158,338?
The choice of cell line will depend on the specific research question. Here are some examples of suitable cell lines:
-
Cell lines overexpressing the human AT1 receptor: CHO-K1 or HEK293 cells stably transfected with the human AT1 receptor are excellent models for studying direct receptor binding and downstream signaling in a controlled environment.[4]
-
Endogenously expressing cell lines:
-
Vascular Smooth Muscle Cells (VSMCs): These cells are a physiologically relevant model for studying the effects of AT1 receptor blockade on vasoconstriction and vascular remodeling.
-
Cardiomyocytes: Suitable for investigating the role of the AT1 receptor in cardiac hypertrophy and fibrosis.
-
Kidney-derived cell lines (e.g., proximal tubule epithelial cells): Useful for studying the renal effects of angiotensin II and its antagonists.[5]
-
Cancer cell lines: Some cancer cells, such as those from esophageal squamous cell carcinoma, have been shown to express the AT1 receptor, making them suitable for investigating the role of this receptor in tumor growth and proliferation.[6]
-
Q5: What are some common experimental readouts to assess the activity of L-158,338?
The activity of L-158,338 can be assessed by measuring the inhibition of angiotensin II-induced responses. Common readouts include:
-
Calcium Mobilization: Activation of the AT1 receptor by angiotensin II leads to a rapid increase in intracellular calcium.[7] This can be measured using calcium-sensitive fluorescent dyes. L-158,338 should inhibit this response in a dose-dependent manner.
-
Phosphorylation of downstream signaling proteins: Angiotensin II activates several intracellular signaling cascades. The phosphorylation status of key proteins in these pathways, such as ERK1/2 (p44/42 MAPK), can be measured by Western blotting or ELISA.
-
Gene expression analysis: The expression of genes regulated by angiotensin II can be quantified using RT-qPCR.
-
Functional assays: Depending on the cell type, functional assays such as cell proliferation, migration, or contraction can be used to assess the inhibitory effect of L-158,338.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low inhibitory effect of L-158,338 | Incorrect concentration: The concentration of L-158,338 may be too low to effectively antagonize the AT1 receptor in your specific cell system. | Perform a dose-response experiment with a wider concentration range of L-158,338 (e.g., 1 nM to 10 µM). |
| Low AT1 receptor expression: The chosen cell line may not express sufficient levels of the AT1 receptor. | Verify AT1 receptor expression in your cell line using RT-qPCR or Western blotting. Consider using a cell line with higher or induced AT1 receptor expression. | |
| Degradation of L-158,338: The compound may have degraded due to improper storage or handling. | Ensure L-158,338 is stored as recommended by the supplier. Prepare fresh stock solutions and dilutions for each experiment. | |
| Inconsistent or variable results | Cell passage number and confluency: High passage numbers or inconsistent cell confluency can lead to variability in receptor expression and signaling responses. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of the experiment. |
| Incomplete dissolution of L-158,338: The compound may not be fully dissolved in the stock solution. | Ensure the DMSO stock solution is clear and free of precipitates. Gentle warming or vortexing may aid dissolution. | |
| Variability in agonist (Angiotensin II) stimulation: The concentration or activity of the angiotensin II used for stimulation may be inconsistent. | Use a fresh, high-quality source of angiotensin II. Ensure accurate and consistent dilutions for stimulation. | |
| High background signal or off-target effects | High concentration of L-158,338: At very high concentrations, the compound may exhibit off-target effects. | Use the lowest effective concentration of L-158,338 as determined by your dose-response curve. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Include a vehicle control with the same DMSO concentration in all experiments. | |
| Non-specific binding: In binding assays, non-specific binding of the radioligand or labeled antagonist can obscure the specific signal. | Include a control with a large excess of an unlabeled AT1 receptor antagonist to determine non-specific binding. |
Experimental Protocols
Protocol 1: Determining the EC50 of L-158,338 using a Calcium Mobilization Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of L-158,338 by measuring its ability to inhibit angiotensin II-induced calcium mobilization in AT1 receptor-expressing cells.
Materials:
-
AT1 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing the human AT1 receptor)
-
Cell culture medium
-
L-158,338
-
Angiotensin II
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the AT1 receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading: Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare a serial dilution of L-158,338 in assay buffer. Also, prepare a solution of angiotensin II in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Compound Incubation: After dye loading, wash the cells with assay buffer. Add the different concentrations of L-158,338 to the wells and incubate for 15-30 minutes at room temperature. Include wells with assay buffer only (vehicle control) and a known AT1 receptor antagonist as a positive control.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time.
-
Agonist Injection: After establishing a stable baseline fluorescence, inject the angiotensin II solution into the wells and continue recording the fluorescence for at least 60 seconds.
-
Data Analysis: The increase in fluorescence upon angiotensin II addition represents calcium mobilization. Calculate the percentage of inhibition for each concentration of L-158,338 relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the L-158,338 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualization of Signaling Pathways
Angiotensin II / AT1 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon the binding of angiotensin II to its AT1 receptor. L-158,338 acts by blocking this initial binding step.
Caption: Angiotensin II signaling through the AT1 receptor.
Experimental Workflow for L-158,338 EC50 Determination
The following diagram outlines the key steps in an experimental workflow to determine the EC50 of L-158,338.
Caption: Workflow for EC50 determination of L-158,338.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selective antagonism of the AT1 receptor inhibits the effect of angiotensin II on DNA and protein synthesis of rat proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II type I receptor (AT1R) is an independent prognosticator of esophageal squamous cell carcinoma and promotes cells proliferation via mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
L-158,338 off-target effects to consider
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential off-target effects of L-158,338, an angiotensin II receptor antagonist. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of L-158,338?
L-158,338 is a potent and highly selective antagonist for the angiotensin II type 1 (AT1) receptor. Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. By blocking the AT1 receptor, L-158,338 prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
Q2: Are there any known off-target effects of L-158,338?
While L-158,338 is known for its high selectivity for the AT1 receptor over the AT2 receptor, comprehensive public data on its binding profile against a broad range of other receptors, kinases, and ion channels is limited. As a class, angiotensin II receptor blockers (ARBs) are generally considered to be highly selective. However, any small molecule can have unintended interactions. Researchers should consider the possibility of off-target effects, especially at higher concentrations.
Q3: What are the potential off-target signaling pathways to consider?
Given the limited specific data for L-158,338, researchers should consider potential off-target interactions based on the broader class of ARBs and the structural characteristics of the compound. Potential areas to investigate include:
-
Other G-Protein Coupled Receptors (GPCRs): While highly selective against the AT2 receptor, cross-reactivity with other GPCRs, although unlikely, cannot be entirely ruled out without specific screening data.
-
Kinase Activity: There is no published evidence to suggest that L-158,338 acts as a kinase inhibitor. However, in the absence of a comprehensive kinase screen, this remains a theoretical possibility.
-
Ion Channels: The effect of L-158,338 on various ion channels has not been extensively studied. Unintended modulation of ion channel activity could lead to unexpected cellular effects.
Troubleshooting Guide
This guide provides structured approaches to investigate potential off-target effects of L-158,338 in your experiments.
Issue 1: Unexpected Phenotypic Effects Observed
If you observe a cellular phenotype that cannot be explained by the blockade of the AT1 receptor, consider the following troubleshooting steps:
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Methodologies:
-
On-Target Confirmation: To confirm that the primary effect is due to AT1 receptor blockade, attempt to rescue the phenotype by co-administering a high concentration of angiotensin II.
-
Dose-Response Analysis: Perform a detailed dose-response curve for L-158,338. Off-target effects often occur at higher concentrations than those required for on-target activity.
-
Control Compound: Use a structurally unrelated AT1 receptor antagonist (e.g., losartan, valsartan). If the unexpected phenotype is not observed with the control compound, it suggests a potential off-target effect specific to L-158,338.
Issue 2: Discrepancies in Potency or Efficacy
If the observed potency (IC50/EC50) of L-158,338 in your cellular assay is significantly different from its known binding affinity for the AT1 receptor, consider the following:
Logical Flow for Potency Discrepancies
Caption: Investigating discrepancies in compound potency.
Detailed Methodologies:
-
Assay Validation: Ensure that your assay conditions are optimal and that factors such as compound solubility, stability, and cell permeability are not confounding the results.
-
Functional Off-Target Assessment: If the potency discrepancy persists, it may indicate that an off-target interaction is modulating the primary cellular response. This could be a synergistic or antagonistic effect on a different signaling pathway that converges on your readout.
Data Summary
Due to the lack of publicly available broad-panel screening data for L-158,338, a comprehensive table of its off-target interactions cannot be provided. The primary selectivity data available is for the angiotensin II receptors.
Table 1: Selectivity Profile of L-158,338 for Angiotensin II Receptors
| Target | Binding Affinity (Ki) | Selectivity vs. AT1 |
| AT1 Receptor | High (sub-nanomolar range) | - |
| AT2 Receptor | Low (micromolar range) | >10,000-fold |
Note: Specific Ki values can vary depending on the experimental conditions.
Signaling Pathways
Primary Signaling Pathway of L-158,338 (On-Target)
Caption: On-target mechanism of L-158,338 action.
Disclaimer: The information provided here is for research purposes only. The off-target profile of L-158,338 has not been exhaustively characterized in the public domain. Researchers should perform their own validation experiments to rule out potential off-target effects in their specific experimental systems.
preventing L-158,338 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of L-158,338 in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is L-158,338 and what is its mechanism of action?
L-158,338 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. It is a member of the class of drugs known as angiotensin II receptor blockers (ARBs). By blocking the AT1 receptor, L-158,338 inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
Q2: What are the primary factors that can cause degradation of L-158,338 in solution?
Based on the chemical structure of L-158,338 and data from similar angiotensin II receptor antagonists, the primary factors that can lead to its degradation include:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can promote hydrolysis of susceptible functional groups.
-
Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Light: Exposure to ultraviolet (UV) or high-intensity visible light can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What is the recommended solvent for preparing L-158,338 stock solutions?
For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds. It is important to use anhydrous, high-purity DMSO to minimize water content, which could contribute to hydrolysis. For aqueous working solutions, it is crucial to ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced effects in biological assays.
Q4: How should I store L-158,338 solutions to minimize degradation?
To ensure the stability of L-158,338 solutions, it is recommended to:
-
Store stock solutions in DMSO at -20°C or -80°C.
-
Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Prepare aqueous working solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
-
If long-term storage of aqueous solutions is necessary, they should be aliquoted and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility. | - Increase the final concentration of a co-solvent like DMSO (while keeping it below the tolerance of your assay).- Gently warm the solution (e.g., to 37°C) to aid dissolution.- Use sonication to help dissolve the compound.- Prepare a more dilute stock solution. |
| Loss of activity in a time-dependent manner | Degradation of the compound in the assay medium. | - Prepare fresh working solutions immediately before use.- Minimize the incubation time of the compound in the assay medium if possible.- Assess the stability of the compound under your specific assay conditions (pH, temperature, media components). |
| Inconsistent experimental results | Inconsistent solution preparation or degradation during storage. | - Standardize the protocol for solution preparation, including solvent, concentration, and mixing.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Visually inspect solutions for any signs of precipitation or color change before use. |
Hypothetical Forced Degradation of L-158,338
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. As specific degradation data for L-158,338 is not publicly available, this section provides a hypothetical summary based on studies of structurally related angiotensin II receptor antagonists like losartan and valsartan.[1][2][3][4]
Table 1: Summary of Hypothetical Forced Degradation of L-158,338
| Stress Condition | Reagent/Condition | Duration | Temperature | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5% | Hydrolysis of the tetrazole ring or other susceptible bonds. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | ~10% | Degradation of the imidazole and tetrazole rings. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~20% | Oxidation of the propyl group and the imidazole ring. |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | < 5% | Minimal degradation. |
| Photodegradation | UV light (254 nm) | 24 hours | Room Temp | ~15% | Photolytic cleavage of the biphenyl-tetrazole moiety. |
Experimental Protocols
Protocol 1: Preparation of L-158,338 Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of L-158,338 powder. The molecular weight of L-158,338 is 409.5 g/mol .
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use amber vials and store at -20°C or -80°C.
Protocol 2: Hypothetical Forced Degradation Study
-
Sample Preparation: Prepare a solution of L-158,338 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix the sample solution with an equal volume of 0.2 M HCl and incubate at 60°C.
-
Alkaline: Mix the sample solution with an equal volume of 0.2 M NaOH and incubate at 60°C.
-
Oxidative: Mix the sample solution with an equal volume of 6% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid compound in an oven at 80°C.
-
Photolytic: Expose the solution in a quartz cuvette to UV light (254 nm).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and to profile the degradation products.
Visualizations
Caption: Angiotensin II receptor signaling pathway and the inhibitory action of L-158,338.
Caption: Recommended experimental workflow for using L-158,338 in solution.
References
Technical Support Center: L-158,338 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-158,338, a potent and selective angiotensin II AT1 receptor antagonist.
I. Troubleshooting Guides
This section addresses common pitfalls and specific issues that may be encountered during in vitro and in vivo experiments involving L-158,338.
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Potency (High IC50) in Functional Assays | 1. L-158,338 Degradation: Compound may be unstable in your assay buffer or has undergone multiple freeze-thaw cycles. | 1a. Prepare fresh stock solutions of L-158,338 in a suitable solvent like DMSO. 1b. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 1c. Verify the stability of L-158,338 in your specific assay buffer and conditions. |
| 2. Low AT1 Receptor Expression: The cell line used may have low or variable expression of the AT1 receptor. | 2a. Confirm AT1 receptor expression levels in your cell line using qPCR or Western blot. 2b. Consider using a cell line known to robustly express the AT1 receptor, such as HEK293 cells stably transfected with the human AT1 receptor. | |
| 3. Assay Interference: Components of the assay medium (e.g., serum) may interfere with L-158,338 binding. | 3a. Perform assays in serum-free media if possible. 3b. If serum is required, ensure consistency in the source and lot. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses. | 1a. Ensure thorough mixing of cell suspension before and during plating. 1b. Visually inspect plates for even cell distribution. |
| 2. Pipetting Errors: Inaccurate or inconsistent dispensing of L-158,338 or agonist solutions. | 2a. Use calibrated pipettes and proper pipetting techniques. 2b. Prepare a master mix of reagents where possible to minimize well-to-well variability. | |
| 3. Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | 3a. Avoid using the outer wells of the plate for critical experiments. 3b. Fill outer wells with sterile water or media to maintain humidity. | |
| Unexpected Agonist Activity | 1. Off-Target Effects: At very high concentrations, L-158,338 might interact with other receptors or signaling pathways. | 1a. Perform a dose-response curve to ensure you are working within the antagonist concentration range. 1b. Test L-158,338 in a parental cell line lacking the AT1 receptor to check for non-specific effects. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in Animal Models of Hypertension | 1. Poor Bioavailability: The formulation or route of administration may result in low systemic exposure to L-158,338. | 1a. Optimize the vehicle for L-158,338 administration. While DMSO is a common solvent, high concentrations can be toxic. Consider co-solvents like PEG or Tween 80. 1b. Perform pharmacokinetic studies to determine the plasma concentration and half-life of L-158,338 with your chosen formulation and route. |
| 2. Inappropriate Animal Model: The chosen model of hypertension may not be primarily driven by the renin-angiotensin system. | 2a. Use a well-established model of angiotensin II-dependent hypertension, such as the spontaneously hypertensive rat (SHR) or angiotensin II-infused models. | |
| 3. Insufficient Dose: The administered dose of L-158,338 may not be high enough to achieve adequate AT1 receptor occupancy. | 3a. Conduct a dose-ranging study to determine the optimal dose for blood pressure reduction. 3b. Relate the in vivo dose to the in vitro potency (IC50) and pharmacokinetic data. | |
| Adverse Effects or Toxicity | 1. Vehicle Toxicity: The solvent used to dissolve L-158,338 may be causing adverse effects. | 1a. Keep the concentration of DMSO in the final formulation to a minimum (ideally <10% v/v for in vivo injections). 1b. Include a vehicle-only control group in your study to assess the effects of the solvent alone. |
| 2. Off-Target Pharmacology: At high doses, L-158,338 may have off-target effects leading to toxicity. | 2a. Reduce the dose if adverse effects are observed. 2b. Carefully monitor animals for any signs of toxicity. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-158,338?
A1: L-158,338 is a selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a peptide hormone that plays a key role in regulating blood pressure. It exerts its effects by binding to AT1 receptors, which are G protein-coupled receptors (GPCRs). The binding of angiotensin II to the AT1 receptor activates downstream signaling pathways, primarily through Gq/11, leading to vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure. L-158,338 competitively binds to the AT1 receptor, blocking the binding of angiotensin II and thereby inhibiting its hypertensive effects.
Figure 1. Simplified Angiotensin II AT1 Receptor Signaling Pathway.
Q2: How should I prepare and store L-158,338?
A2: L-158,338 is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For final assay concentrations, the DMSO stock should be serially diluted in your assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the expected binding affinity (Ki) and functional potency (IC50) of L-158,338?
| Compound | Binding Affinity (Ki or Kd) for AT1 Receptor (nM) | Functional Antagonism (IC50) (nM) |
| Losartan | ~20-40 | ~10-100 |
| Valsartan | ~3-10 | ~5-20 |
| Irbesartan | ~1-5 | ~1-10 |
| Candesartan | ~0.3-1 | ~0.5-5 |
| L-158,338 | Data not consistently reported | Data not consistently reported |
Researchers should experimentally determine the Ki and IC50 of L-158,338 in their specific assay systems. Detailed protocols for these determinations are provided in Section III.
III. Experimental Protocols
A. Radioligand Binding Assay for Ki Determination
This protocol describes a competition binding assay to determine the binding affinity (Ki) of L-158,338 for the AT1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human AT1 receptor (e.g., HEK293-hAT1R) or from tissues with high AT1 receptor expression (e.g., rat liver).
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II (a high-affinity AT1 receptor ligand).
-
Non-specific Binding Control: A high concentration of a non-labeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
Test Compound: L-158,338.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Prepare serial dilutions of L-158,338 in the assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of L-158,338.
-
For total binding, omit L-158,338. For non-specific binding, add the high concentration of the non-labeled antagonist.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Plot the percentage of specific binding against the log concentration of L-158,338 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for Ki Determination using a Radioligand Binding Assay.
B. Calcium Mobilization Assay for IC50 Determination
This protocol describes a cell-based functional assay to measure the potency (IC50) of L-158,338 in inhibiting angiotensin II-induced calcium mobilization.
Materials:
-
Cells: HEK293 cells stably expressing the human AT1 receptor.
-
Agonist: Angiotensin II.
-
Test Compound: L-158,338.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the AT1R-expressing cells into a black, clear-bottom 96-well plate and grow overnight to form a confluent monolayer.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of L-158,338 and add them to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of angiotensin II (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response.
-
Plot the percentage inhibition of the angiotensin II response against the log concentration of L-158,338 to determine the IC50 value.
Figure 3. Workflow for IC50 Determination using a Calcium Mobilization Assay.
Technical Support Center: Improving L-158,338 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in overcoming challenges associated with improving the oral bioavailability of L-158,338 in animal models.
Troubleshooting Guide
Q1: We are observing very low and highly variable plasma concentrations of L-158,338 after oral administration in rats. What could be the cause and how can we address this?
A1: Low and variable plasma concentrations of L-158,338 are likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption. Several factors could be contributing to this issue:
-
Inadequate Formulation: The vehicle used to administer L-158,338 may not be optimal for its solubilization.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Precipitation in the GI Tract: The compound might be precipitating out of the formulation upon contact with gastrointestinal fluids.
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility. Common approaches include using co-solvents, lipid-based formulations (e.g., self-microemulsifying drug delivery systems - SMEDDS), or creating amorphous solid dispersions.[1][2]
-
Particle Size Reduction: Reducing the particle size of the drug substance can increase its surface area and dissolution rate.[2]
-
Assess First-Pass Metabolism: Conduct an intravenous (IV) dosing study to determine the absolute bioavailability. A significant difference between oral and IV bioavailability would suggest a high first-pass effect.
-
In Vitro Dissolution Testing: Perform in vitro dissolution tests using simulated gastric and intestinal fluids to assess the dissolution and potential precipitation of your formulation.
Q2: Our pharmacokinetic data for L-158,338 shows non-linear kinetics (i.e., a more than proportional increase in plasma exposure with increasing doses). What does this indicate?
A2: Non-linear pharmacokinetics, where plasma drug levels increase more than proportionally with the dose, can be observed for some compounds. For instance, with L-368,899, the mean AUC in female rats increased approximately 8-fold when the dose was increased from 25 to 100 mg/kg.[3] This phenomenon can be attributed to several factors:
-
Saturation of Metabolic Enzymes: At higher doses, the metabolic enzymes responsible for breaking down L-158,338 may become saturated, leading to a decrease in its clearance and a disproportionate increase in plasma concentration.
-
Saturation of Efflux Transporters: Efflux transporters in the gut wall, which can pump the drug back into the intestinal lumen, may become saturated at higher concentrations, leading to increased absorption.
-
Solubility-Limited Absorption at Low Doses: At lower doses, the absorption may be limited by the drug's poor solubility. As the dose increases, formulation effects might lead to a greater proportion of the drug being absorbed.
Q3: We are seeing significant differences in the bioavailability of L-158,338 between rats and dogs. Why is this and how should we interpret these results?
A3: It is common to observe species-specific differences in drug pharmacokinetics. For example, the half-life of FK027 in dogs was approximately three times that in rats.[4] Such differences can arise from:
-
Variations in Metabolic Enzymes: The type and activity of metabolic enzymes can vary significantly between species, leading to different rates of drug clearance.
-
Anatomical and Physiological Differences: Differences in gastrointestinal tract physiology, such as pH and transit time, can affect drug dissolution and absorption.
-
Plasma Protein Binding: The extent of binding to plasma proteins can differ between species, affecting the unbound (active) fraction of the drug. For instance, FK027 showed 61% protein binding in rat serum and 93% in dog serum.[4]
Interpretation:
While animal models are crucial for preclinical assessment, it's important to recognize that no single animal model can perfectly predict human pharmacokinetics.[5][6] Data from multiple species should be used to understand the potential range of pharmacokinetic profiles in humans.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key initial steps in assessing the oral bioavailability of a new compound like L-158,338?
A1: A systematic approach is crucial. The initial assessment should involve:
-
Physicochemical Characterization: Determine the compound's solubility, permeability (e.g., using Caco-2 assays), and logP.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from different species (including human) to get an early indication of metabolic stability.
-
Intravenous (IV) Pharmacokinetic Study: This is essential to determine the drug's clearance and volume of distribution, and it serves as the reference for calculating absolute oral bioavailability.
-
Oral Pharmacokinetic Study: Administer the compound orally in a simple formulation (e.g., suspension or solution in a suitable vehicle) to determine its initial oral bioavailability.
Q2: What are some common formulation strategies to improve the oral bioavailability of poorly water-soluble drugs?
A2: Several strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds:[1][8]
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions in oily media, as well as self-emulsifying drug delivery systems (SEDDS).
-
Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level, often in an amorphous state, to improve its dissolution rate and solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[2]
Q3: How do I choose the right animal model for my bioavailability studies?
A3: The choice of animal model depends on several factors, including the specific research question, the metabolic profile of the compound, and practical considerations. Rats and dogs are commonly used in preclinical pharmacokinetic studies.[7] It is often recommended to use at least two species (one rodent and one non-rodent) to assess the pharmacokinetics of a new drug candidate.[7]
Q4: What is the importance of dose-response studies in evaluating bioavailability?
A4: Conducting studies at multiple dose levels is critical to understand if the drug exhibits linear or non-linear pharmacokinetics. As seen with some compounds, plasma exposure may not increase proportionally with the dose.[3] This information is vital for dose selection in subsequent efficacy and toxicology studies.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Use fasted rats (overnight fasting with free access to water) to minimize food effects on drug absorption.
-
Formulation Preparation: Prepare the L-158,338 formulation (e.g., suspension, solution, or lipid-based system) at the desired concentration. Ensure the formulation is homogeneous before dosing.
-
Dosing: Administer the formulation accurately using a gavage needle attached to a syringe. The volume is typically 5-10 mL/kg.
-
Post-Dosing: Return the animals to their cages with free access to food and water after a specified period (e.g., 2-4 hours post-dose).
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats
-
Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Blood Collection: Collect blood (typically 0.1-0.2 mL per time point) from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of L-158,338 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
Quantitative Data Summary
The following table provides an illustrative example of how to summarize pharmacokinetic data for a compound, based on findings for other orally administered drugs in animal models.
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Rat | 10 | IV | 100 | - | - | 1500 | 2.5 |
| 25 | Oral | 25 | 1.0 | 800 | 3750 | 2.8 | |
| 100 | Oral | 40 | 2.5 | 5000 | 30000 | 3.1 | |
| Dog | 5 | IV | 100 | - | - | 2500 | 4.0 |
| 10 | Oral | 35 | 1.5 | 1200 | 8750 | 4.2 | |
| 50 | Oral | 50 | 3.0 | 8000 | 62500 | 4.5 |
Note: This table is a hypothetical representation and does not contain actual data for L-158,338.
Visualizations
References
- 1. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of FK027 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. fda.gov [fda.gov]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-158,338 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the angiotensin II receptor antagonist, L-158,338.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-158,338?
A1: L-158,338 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. By binding to the AT1 receptor, it blocks the physiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This inhibition prevents vasoconstriction, aldosterone release, and cellular growth-promoting signals mediated by the AT1 receptor.
Q2: What are the main applications of L-158,338 in a research setting?
A2: L-158,338 is primarily used in preclinical research to investigate the role of the renin-angiotensin system (RAS) in various physiological and pathophysiological processes. Common applications include studying its effects on blood pressure regulation, cardiovascular remodeling, renal function, and inflammatory responses.
Q3: How should L-158,338 be stored and handled?
A3: For optimal stability, L-158,338 should be stored as a solid at -20°C. For experimental use, prepare fresh solutions daily. If a stock solution is necessary, it is recommended to dissolve it in a suitable solvent like DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of L-158,338 in aqueous buffers may be limited, so it is advisable to prepare working solutions immediately before use.
Q4: What are potential off-target effects of L-158,338?
A4: While L-158,338 is designed to be a selective AT1 receptor antagonist, the potential for off-target effects should always be considered. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated by AT1 receptor blockade. This can include using a structurally different AT1 receptor antagonist to confirm the phenotype and employing cell lines or animal models that lack the AT1 receptor.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell-Based Assays, Smooth Muscle Contraction)
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of angiotensin II-induced response | Compound Degradation: L-158,338 may have degraded due to improper storage or handling. | 1. Prepare fresh solutions of L-158,338 for each experiment.2. Ensure proper storage of the solid compound and stock solutions. |
| Solubility Issues: The compound may not be fully dissolved in the experimental buffer. | 1. Confirm the solubility of L-158,338 in your chosen solvent and buffer system.2. Consider using a small percentage of a co-solvent like DMSO in your final working solution, ensuring the final concentration does not affect cellular responses. | |
| Incorrect Concentration: The concentration of L-158,338 may be too low to effectively antagonize the concentration of angiotensin II used. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific assay.2. Ensure the angiotensin II concentration is appropriate for the desired response. | |
| High background signal or non-specific effects | Off-target Effects: L-158,338 may be interacting with other receptors or signaling pathways at high concentrations. | 1. Lower the concentration of L-158,338 to the lowest effective dose.2. Include a negative control with a structurally unrelated compound that is inactive at the AT1 receptor.3. Use a positive control with a well-characterized AT1 receptor antagonist. |
| Cell Health: Poor cell viability or high passage number can lead to variable responses. | 1. Ensure cells are healthy and within a low passage number.2. Perform a cell viability assay in the presence of L-158,338 to rule out cytotoxicity. |
In Vivo Experiments (e.g., Blood Pressure Measurement in Animal Models)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in blood pressure readings | Animal Stress: Improper handling or acclimation of animals can lead to stress-induced fluctuations in blood pressure. | 1. Ensure animals are properly acclimated to the experimental setup and handling procedures.2. Maintain a quiet and controlled environment during measurements. |
| Inconsistent Dosing: Variability in the administration of L-158,338 can lead to inconsistent plasma concentrations. | 1. Use precise and consistent dosing techniques (e.g., oral gavage, intravenous injection).2. Ensure the vehicle for L-158,338 is appropriate and does not affect blood pressure. | |
| Lack of significant effect on blood pressure | Insufficient Dose: The administered dose of L-158,338 may not be high enough to achieve a therapeutic effect. | 1. Conduct a dose-ranging study to determine the optimal dose for blood pressure reduction in your animal model.2. Consider the pharmacokinetic and pharmacodynamic properties of L-158,338 in the chosen species. |
| Compensatory Mechanisms: The renin-angiotensin system may be upregulated in response to chronic AT1 receptor blockade. | 1. Measure plasma renin activity and angiotensin II levels to assess the physiological response to treatment.2. Consider the duration of the study and the potential for long-term adaptations. |
Quantitative Data
A comprehensive search of the available literature did not yield specific publicly available quantitative data (e.g., Kᵢ, IC₅₀) for L-158,338. Researchers are encouraged to determine these values empirically for their specific experimental systems. A template for recording such data is provided below.
| Parameter | Value | Assay Conditions | Cell/Tissue Type | Reference |
| Kᵢ (Binding Affinity) | User-defined | e.g., Radioligand binding assay with [³H]-Angiotensin II | e.g., Rat liver membranes | User's internal data |
| IC₅₀ (Functional Potency) | User-defined | e.g., Inhibition of Angiotensin II-induced calcium mobilization | e.g., CHO cells expressing human AT1 receptor | User's internal data |
Experimental Protocols
In Vitro: Vascular Smooth Muscle Contraction Assay
This protocol provides a general framework for assessing the inhibitory effect of L-158,338 on angiotensin II-induced vascular smooth muscle contraction.
1. Tissue Preparation: a. Euthanize a rat or mouse according to approved institutional animal care and use committee protocols. b. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose). c. Remove adherent connective tissue and cut the aorta into 2-3 mm rings.
2. Mounting and Equilibration: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubble with 95% O₂ / 5% CO₂. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
3. Experimental Procedure: a. Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. b. After washing and returning to baseline, pre-incubate the aortic rings with L-158,338 at the desired concentrations for a specified period (e.g., 30 minutes). c. Generate a cumulative concentration-response curve to angiotensin II by adding increasing concentrations of angiotensin II to the organ bath. d. Record the contractile response at each concentration.
4. Data Analysis: a. Express the contractile response as a percentage of the maximal contraction induced by KCl. . Plot the concentration-response curves for angiotensin II in the absence and presence of different concentrations of L-158,338. c. Determine the EC₅₀ of angiotensin II and the pA₂ value for L-158,338 to quantify its antagonist potency.
In Vivo: Blood Pressure Measurement in Rodents
This protocol describes a non-invasive method for measuring systolic blood pressure in rats or mice using the tail-cuff method.
1. Animal Acclimation: a. Acclimate the animals to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced hypertension. b. Conduct measurements at the same time each day to minimize diurnal variations.
2. Experimental Setup: a. Place the conscious animal in a restrainer. b. Position a cuff around the base of the tail, proximal to a photoelectric sensor. c. Gently warm the tail to increase the detectability of the pulse.
3. Measurement Procedure: a. Inflate the tail cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg). b. Slowly deflate the cuff at a constant rate. c. The pressure at which the pulse reappears, as detected by the sensor, is recorded as the systolic blood pressure. d. Obtain at least three stable and consecutive readings and calculate the average.
4. Dosing and Monitoring: a. Administer L-158,338 or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). b. Measure blood pressure at various time points after administration to determine the onset, magnitude, and duration of the antihypertensive effect.
Visualizations
Caption: Angiotensin II AT1 Receptor Signaling Pathway and Inhibition by L-158,338.
Caption: A logical workflow for troubleshooting common issues in experiments involving L-158,338.
Technical Support Center: Troubleshooting L-158,338 Binding Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-158,338 binding assays. The information is designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is L-158,338 and what is its mechanism of action?
L-158,338 is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a peptide hormone that plays a key role in regulating blood pressure and fluid balance. It exerts its effects by binding to AT1 and AT2 receptors. L-158,338 acts by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways that lead to vasoconstriction and aldosterone secretion. This makes it a valuable tool for studying the renin-angiotensin system and for the development of antihypertensive therapeutics.
Q2: What is the difference between IC50, Ki, and Kd in the context of my L-158,338 binding assay?
IC50, Ki, and Kd are all measures of the potency and affinity of a ligand for its receptor, but they are distinct concepts:
-
Kd (Equilibrium Dissociation Constant): This is a direct measure of the binding affinity between a ligand (e.g., a radioligand) and its receptor at equilibrium. A lower Kd value indicates a higher binding affinity.
-
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an unlabeled competitor (like L-158,338) that is required to displace 50% of the specific binding of a radioligand. It is an empirical value that is dependent on the specific experimental conditions, including the concentration of the radioligand used.
-
Ki (Inhibition Constant): This is the dissociation constant of the inhibitor (L-158,338). It represents the intrinsic affinity of the inhibitor for the receptor and is a more absolute value than the IC50. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Q3: Why are my blank (no membrane) wells showing high radioactivity counts?
High counts in blank wells are typically due to inadequate washing of the filter plate, leading to residual unbound radioligand. Ensure that the wash steps are performed thoroughly with a sufficient volume of ice-cold wash buffer. Another possibility is an issue with the filter plate itself or the scintillation cocktail.
Q4: My results show a very steep or very shallow competition curve. What does this indicate?
A very steep curve might suggest positive cooperativity or an artifact in the assay, such as ligand depletion at high inhibitor concentrations. A very shallow curve (Hill slope < 0.8) could indicate negative cooperativity, multiple binding sites with different affinities, or that the binding has not reached equilibrium. It is important to ensure that the incubation time is sufficient for the binding to reach equilibrium.
Troubleshooting Guide
This guide addresses common problems encountered during L-158,338 binding assays and provides potential solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. 4. Hydrophobic interactions of the radioligand with filters or plasticware. | 1. Use a lower concentration of the radioligand, ideally at or below its Kd. 2. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. Pre-soaking the filter plates with a solution containing a blocking agent (e.g., 0.3% polyethyleneimine) can also help. 3. Increase the number and/or volume of washes with ice-cold wash buffer. 4. Consider using filter plates made of a different material or pre-treating them to reduce non-specific binding. |
| Low or No Specific Binding | 1. Degraded or inactive receptor preparation. 2. Problems with the radioligand (e.g., degradation, low specific activity). 3. Suboptimal assay conditions (e.g., incorrect buffer composition, pH, or temperature). 4. Insufficient receptor concentration in the assay. | 1. Ensure proper storage and handling of the cell membranes. Perform a protein quantification assay (e.g., BCA assay) to confirm protein concentration. 2. Check the age and storage conditions of the radioligand. It may be necessary to purchase a fresh batch. 3. Optimize the assay buffer, pH, and incubation temperature and time. Ensure all components are at the correct final concentrations. 4. Increase the amount of membrane protein per well. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent washing. 3. Cell membranes not homogenously suspended. 4. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure that all wells are washed in a consistent manner. 3. Vortex the membrane suspension gently before and during aliquoting to ensure a uniform distribution. 4. Use a temperature-controlled incubator and ensure the plate is sealed to prevent evaporation. |
| Inconsistent IC50 Values for L-158,338 | 1. Variation in experimental conditions between assays (e.g., radioligand concentration, cell membrane batch). 2. L-158,338 solution degradation. 3. Binding not at equilibrium. | 1. Standardize all assay parameters, including the concentration of the radioligand and the source and preparation of the cell membranes. 2. Prepare fresh serial dilutions of L-158,338 for each experiment. 3. Ensure the incubation time is sufficient to reach equilibrium. This can be determined through time-course experiments. |
Quantitative Data
The following table summarizes the binding affinity of L-158,338 for the angiotensin II type 1 (AT1) receptor. For comparison, the dissociation constants (Kd) of other common angiotensin II receptor blockers (ARBs) are also provided.
| Compound | Parameter | Value | Receptor/Cell Line | Reference |
| L-158,338 | IC50 | 0.3 nM | Human |
Technical Support Center: L-158,338 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-158,338, a potent and selective angiotensin II receptor antagonist. The information is designed to help optimize dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-158,338?
L-158,338 is a nonpeptide angiotensin II receptor antagonist. It selectively blocks the angiotensin II receptor type 1 (AT1), preventing the binding of angiotensin II. This blockade inhibits the downstream signaling pathways responsible for vasoconstriction, aldosterone release, and cellular proliferation.
Q2: What is the primary application of L-158,338 in research?
L-158,338 is primarily used in studies related to the renin-angiotensin system (RAS). It is a valuable tool for investigating the physiological and pathological roles of the AT1 receptor in cardiovascular diseases, such as hypertension and heart failure, as well as in renal and neuronal functions. It has also been used to study myocardial injury during ischemia and reperfusion.[1]
Q3: In what solvent should I dissolve L-158,338?
L-158,338 is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in the assay medium. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: How should I store L-158,338?
For long-term storage, L-158,338 should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in a dose-response experiment. | 1. Poor compound solubility: L-158,338 may precipitate at higher concentrations in aqueous media. 2. Inconsistent cell seeding: Uneven cell distribution across the plate. 3. Pipetting errors: Inaccurate serial dilutions or additions to wells. | 1. Visually inspect the wells for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower top concentration. Ensure the final DMSO concentration is consistent across all wells. 2. Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. 3. Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
| No or very weak inhibitory effect observed at expected concentrations. | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Low AT1 receptor expression: The cell line used may not express sufficient levels of the AT1 receptor. 3. Assay insensitivity: The assay readout may not be sensitive enough to detect changes in receptor activity. | 1. Use a fresh aliquot of the compound or a newly prepared stock solution. 2. Confirm AT1 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have robust AT1 receptor expression (e.g., CHO-K1 cells stably expressing the human AT1 receptor). 3. Optimize the assay conditions, such as the concentration of angiotensin II used for stimulation or the incubation time. Consider a more sensitive detection method. |
| Steep or shallow dose-response curve. | 1. Compound properties: The steepness of the curve (Hill slope) is an intrinsic property of the inhibitor's binding kinetics. 2. Assay artifacts: Non-specific effects at high concentrations can lead to a shallow curve. | 1. A Hill slope close to 1.0 is expected for a competitive antagonist. Deviations may indicate complex binding kinetics or assay-related issues. 2. Ensure that the highest concentrations of L-158,338 are not causing cytotoxicity, which can be assessed with a viability assay in parallel. |
| Inconsistent IC50 values across different experiments. | 1. Variability in cell passage number: Receptor expression levels can change with increasing cell passage. 2. Differences in assay conditions: Minor variations in incubation times, temperatures, or reagent concentrations. 3. Agonist concentration: The IC50 value of a competitive antagonist is dependent on the concentration of the agonist used. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Standardize all assay parameters and document them carefully for each experiment. 3. Use a fixed concentration of angiotensin II, typically the EC80, for all experiments to ensure consistent IC50 determination. |
Data Presentation
Due to the limited availability of publicly accessible, specific quantitative dose-response data for L-158,338, the following table provides illustrative data for Losartan , a well-characterized and structurally related AT1 receptor antagonist. This data is intended to serve as a reference for the expected potency range and should be determined empirically for L-158,338 in your specific assay system.
| Compound | Assay Type | Target | Cell Line | IC50 / Ki |
| Losartan | Radioligand Binding | Human AT1 Receptor | CHO-K1 | Ki: ~1.8 nM |
| Losartan | Calcium Mobilization | Human AT1 Receptor | CHO-K1 | IC50: ~10-30 nM |
| Losartan | Inositol Phosphate Accumulation | Human AT1 Receptor | COS-7 | IC50: ~20 nM |
Note: The IC50 values for competitive antagonists are dependent on the concentration of the agonist used in the functional assay.
Experimental Protocols
General Protocol for a Cell-Based Functional Assay (Calcium Mobilization) to Determine the Dose-Response Curve of L-158,338
This protocol provides a general framework for determining the potency of L-158,338 by measuring its ability to inhibit angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.
1. Materials:
-
CHO-K1 cells stably expressing the human AT1 receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
L-158,338
-
Angiotensin II
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system
2. Cell Preparation:
-
Seed the AT1-expressing cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of L-158,338 in 100% DMSO.
-
Perform serial dilutions of the L-158,338 stock solution in assay buffer to generate a range of concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).
-
Prepare a stock solution of angiotensin II in assay buffer. The final concentration used in the assay should be at the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a separate experiment.
4. Assay Procedure:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, protected from light.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of L-158,338 to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with assay buffer only (no antagonist) as a positive control and wells with a known potent antagonist as a reference.
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence.
-
Inject the EC80 concentration of angiotensin II into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 90 seconds).
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response in the positive control (angiotensin II alone) to 100% and the response in the absence of angiotensin II to 0%.
-
Plot the normalized response as a function of the logarithm of the L-158,338 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of L-158,338.
Caption: Workflow for a cell-based calcium mobilization assay.
References
Technical Support Center: L-158,338
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-158,338, a potent and selective angiotensin II receptor antagonist.[1] This guide will help you address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-158,338 and what is its primary mechanism of action?
L-158,338 is a nonpeptide angiotensin II receptor antagonist.[1] It selectively binds to and inhibits the angiotensin II receptor type 1 (AT1), blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[2][3] This action leads to vasodilation and a reduction in blood pressure.[4]
Q2: What are the potential off-target effects of L-158,338?
While L-158,338 is designed to be a selective AT1 receptor antagonist, like many pharmacological agents, the possibility of off-target effects should be considered. These could manifest as unexpected cellular responses not mediated by AT1 receptor blockade. If you suspect off-target effects, it is crucial to include appropriate controls in your experiments, such as using a structurally different AT1 receptor antagonist to see if the effect is reproducible, or utilizing cell lines that do not express the AT1 receptor.
Q3: I am observing lower than expected potency (higher IC50) in my in vitro assays. What could be the cause?
Several factors can contribute to lower than expected potency:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Verify the purity of your L-158,338 stock.
-
Solubility Issues: L-158,338 may have limited solubility in aqueous solutions. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in your assay buffer. Precipitation of the compound will significantly lower the effective concentration.
-
Assay Conditions: The pH, ionic strength, and protein concentration of your assay buffer can influence ligand binding. Optimize these conditions for your specific assay.
-
Cell Health and Receptor Expression: For cell-based assays, ensure your cells are healthy and expressing a sufficient number of AT1 receptors. Passage number can affect receptor expression levels.
Q4: Can L-158,338 affect kidney function in my animal models?
Yes, this is a possibility. Angiotensin II receptor blockers (ARBs) as a class can influence renal function.[2][5] By blocking angiotensin II's effects, which are crucial for maintaining glomerular filtration rate in certain physiological states, ARBs can potentially alter kidney function.[5] When conducting in vivo studies, it is advisable to monitor renal function parameters.
Troubleshooting Guide
Issue 1: High Variability in Blood Pressure Readings in Animal Studies
Question: We are using L-158,338 in a hypertensive rat model and are observing significant variability in blood pressure reduction between animals in the same treatment group. What could be the issue?
Answer: High variability in in vivo studies can stem from several sources. Consider the following troubleshooting steps:
-
Route of Administration and Formulation:
-
Ensure consistent and accurate dosing for all animals. For oral administration, variability in gastric emptying and absorption can be a factor. Consider alternative routes like intravenous or intraperitoneal injection for more consistent bioavailability.
-
Check the stability and homogeneity of your L-158,338 formulation. If it is a suspension, ensure it is well-mixed before each administration.
-
-
Animal Acclimatization and Stress:
-
Ensure all animals are properly acclimatized to the housing and experimental procedures. Stress can significantly impact blood pressure.
-
Handle all animals consistently and minimize environmental stressors.
-
-
Baseline Blood Pressure:
-
Ensure that the baseline blood pressure of the animals is stable and consistent before drug administration.
-
-
Pharmacokinetics:
-
Consider the pharmacokinetic profile of L-158,338 in your animal model. The timing of blood pressure measurements relative to drug administration is critical.
-
Issue 2: Unexpected Cellular Response in a Cell-Based Assay
Question: In our cardiomyocyte cell line, L-158,338 is inducing an unexpected signaling cascade that doesn't seem to be related to AT1 receptor blockade. How can we investigate this?
Answer: This could be an off-target effect or an interaction with a downstream signaling pathway. Here is a systematic approach to troubleshoot this:
-
Confirm AT1 Receptor Blockade:
-
Run a positive control with angiotensin II to confirm that L-158,338 is effectively blocking the expected AT1 receptor-mediated signaling (e.g., calcium mobilization or ERK phosphorylation).
-
-
Use a Different AT1 Antagonist:
-
Treat the cells with another well-characterized and structurally different AT1 receptor antagonist (e.g., Losartan). If the unexpected response is not observed with the other antagonist, it may be specific to the chemical structure of L-158,338.
-
-
Utilize a Null Cell Line:
-
If possible, use a cell line that does not express the AT1 receptor. If the unexpected effect persists in these cells, it is likely an off-target effect.
-
-
Dose-Response Curve:
-
Generate a full dose-response curve for the unexpected effect. This can help determine if it is a specific or non-specific effect.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| Molecular Weight | 411.51 g/mol | N/A | Calculated |
| Chemical Formula | C24H25N7 | N/A | N/A |
| CAS Number | 133240-38-7 | N/A | N/A |
Experimental Protocols
Key Experiment: In Vitro Vascular Ring Relaxation Assay
This assay is used to determine the effect of L-158,338 on angiotensin II-induced vasoconstriction in isolated aortic rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer.
-
Gently remove adhering connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Mount each aortic ring in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
Induce contraction with a high concentration of potassium chloride (KCl) to check for tissue viability.
-
-
Experiment:
-
Pre-incubate the aortic rings with varying concentrations of L-158,338 or vehicle control for 30 minutes.
-
Generate a cumulative concentration-response curve for angiotensin II-induced contraction.
-
-
Data Analysis:
-
Measure the maximal contraction induced by angiotensin II in the presence and absence of L-158,338.
-
Calculate the EC50 of angiotensin II and the pA2 of L-158,338 to quantify its antagonist potency.
-
Potential Pitfalls and Troubleshooting:
-
Inconsistent Contractions: Ensure the endothelium is either intentionally removed or its integrity is consistent across all rings, as it can modulate vascular tone.
-
Compound Precipitation: Visually inspect the organ bath for any signs of compound precipitation at higher concentrations.
-
Tachyphylaxis: Angiotensin II can sometimes induce tachyphylaxis. Ensure sufficient washout periods between applications.
Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of L-158,338.
Caption: A systematic workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for a vascular ring relaxation assay.
References
Validation & Comparative
A Head-to-Head In Vivo Efficacy Comparison: L-158,338 (E-3174) vs. Losartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the efficacy of L-158,338 (also known as E-3174), the active metabolite of losartan, and its parent drug, losartan. Both compounds are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system (RAS) that regulates blood pressure and cardiovascular homeostasis. This comparison is supported by experimental data from preclinical in vivo studies, with detailed methodologies provided for key experiments.
Executive Summary
L-158,338 (E-3174) demonstrates significantly greater in vivo potency and a longer duration of action compared to its parent compound, losartan. In a canine model of heart failure, L-158,338 was found to be approximately three times more potent than losartan in improving hemodynamic parameters. Similarly, in a rat model of dehydration-induced hypertension, L-158,338 elicited a more sustained and potent vasodilatory response. This enhanced efficacy is attributed to its higher binding affinity for the AT1 receptor and its longer plasma half-life.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vivo studies comparing the efficacy of L-158,338 and losartan.
Table 1: Acute Hemodynamic Effects in a Canine Model of Tachycardia-Induced Heart Failure [1]
| Parameter | L-158,338 (0.3 mg/kg) | L-158,338 (1 mg/kg) | Losartan (1 mg/kg) |
| Mean Arterial Pressure | ↓ 24% | ↓ 36% | Similar to 0.3 mg/kg L-158,338 |
| Pulmonary Artery Pressure | ↓ 13% | ↓ 22% | Similar to 0.3 mg/kg L-158,338 |
| Pulmonary Capillary Wedge Pressure | ↓ 18% | ↓ 36% | Similar to 0.3 mg/kg L-158,338 |
| Stroke Volume | ↑ 12% (not significant) | ↑ 36% | Similar to 0.3 mg/kg L-158,338 |
| Peripheral Resistance | ↓ 23% | ↓ 41% | Similar to 0.3 mg/kg L-158,338 |
| Fractional Shortening | ↑ 47% | ↑ 56% | ↑ 52% |
Table 2: Regional Hemodynamic Effects in Water-Deprived Brattleboro Rats [2]
| Parameter | L-158,338 (1 mg/kg, i.v.) | Losartan (3 mg/kg, i.v.) |
| Initial Response (first 5 min) | Hypotension with renal, mesenteric, and hindquarters vasodilation | Similar to L-158,338 |
| Sustained Response (over 2 hours) | Well-maintained depressor response and vasodilation | Biphasic response with initial recovery followed by sustained hypotension and vasodilation |
| Vasodilator Effect | Significantly greater mesenteric and hindquarters vasodilation | Less potent vasodilation compared to L-158,338 at equihypotensive doses |
Table 3: Pharmacokinetic and Pharmacodynamic Properties
| Property | L-158,338 (E-3174) | Losartan |
| AT1 Receptor Binding | Non-competitive antagonist | Competitive antagonist |
| Potency (relative to Losartan) | 10-40 times more potent | - |
| Plasma Half-life | 6-9 hours | 2 hours |
| Metabolism | - | Converted to L-158,338 (E-3174) by cytochrome P450 enzymes |
Experimental Protocols
Tachycardia-Induced Canine Heart Failure Model[1]
-
Animal Model: Adult mongrel dogs were used. Heart failure was induced by rapid ventricular pacing at a rate of 250-270 beats per minute for four weeks. This model mimics the hemodynamic characteristics of low-output heart failure.
-
Drug Administration: Following the induction of heart failure, animals were administered either L-158,338 (0.3 and 1 mg/kg) or losartan (1 mg/kg) intravenously.
-
Hemodynamic Measurements: A Swan-Ganz catheter was inserted into the pulmonary artery via the jugular vein to measure pulmonary artery pressure and pulmonary capillary wedge pressure. A catheter-tip manometer was placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt). Aortic pressure was monitored via a catheter in the femoral artery. Cardiac output was determined by the thermodilution method.
Water-Deprived Brattleboro Rat Model[2]
-
Animal Model: Male Brattleboro rats, which have a genetic inability to produce vasopressin and are thus prone to dehydration, were used. The animals were chronically instrumented for the measurement of regional hemodynamics.
-
Experimental Design: A two-stage experimental protocol was employed. In the first stage, drinking water was removed, and cardiovascular parameters were recorded every 30 minutes for 6 hours to induce a state of dehydration and activate the renin-angiotensin system. In the second stage, rats received a single intravenous dose of either L-158,338 (1 mg/kg) or losartan (3 mg/kg), and cardiovascular changes were monitored for an additional 2 hours.
-
Hemodynamic Measurements: Pulsed Doppler flow probes were implanted around the renal artery, superior mesenteric artery, and abdominal aorta to measure regional blood flow. Arterial blood pressure was measured via a catheter implanted in the abdominal aorta.
Mandatory Visualization
Caption: Angiotensin II Signaling Pathway and Points of Inhibition.
Caption: General In Vivo Efficacy Testing Workflow.
References
- 1. Frontiers | Testing the Translational Power of the Zebrafish: An Interspecies Analysis of Responses to Cardiovascular Drugs [frontiersin.org]
- 2. Comparison of the regional haemodynamic effects of the AT1-receptor antagonists, losartan and EXP 3174, in water-deprived Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-158,338 and Other Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the angiotensin II receptor blocker (ARB) L-158,338 with other established ARBs. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available experimental data.
Introduction to Angiotensin II Receptor Blockers (ARBs)
Angiotensin II receptor blockers are a class of drugs that antagonize the renin-angiotensin-aldosterone system (RAAS). They selectively block the binding of angiotensin II to the angiotensin II receptor type 1 (AT1), leading to vasodilation and a reduction in blood pressure. This targeted mechanism of action makes them a cornerstone in the management of hypertension and other cardiovascular diseases.
L-158,338: A Potent Nonpeptide AT1 Receptor Antagonist
L-158,338 is a nonpeptide angiotensin II receptor antagonist. While specific quantitative binding data for L-158,338 is limited in publicly available literature, related compounds have been shown to exhibit low nanomolar binding affinity for the AT1 receptor, indicating high potency. For the purposes of this guide, we will compare its anticipated performance profile with that of well-characterized ARBs: Losartan, Valsartan, and Irbesartan.
Quantitative Comparison of ARB Performance
The following table summarizes key performance parameters for selected ARBs based on in vitro studies. It is important to note that direct comparative data for L-158,338 is not available; its potency is inferred from structurally similar compounds.
| Parameter | L-158,338 (Inferred) | Losartan | Valsartan | Irbesartan |
| Binding Affinity (Ki) | Low Nanomolar | ~20-40 nM | ~30-50 nM | ~2-5 nM |
| IC50 | Low Nanomolar | ~20-50 nM | ~40-80 nM | ~5-15 nM |
| Receptor Selectivity | High for AT1 | High for AT1 | High for AT1 | High for AT1 |
| Mode of Antagonism | Competitive | Competitive | Competitive | Competitive |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand and tissue preparation used. The values presented are representative ranges found in the scientific literature.
Experimental Protocols
The data presented above is typically generated using the following key experimental methodologies:
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or engineered to overexpress the AT1 receptor.
-
Radioligand Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II) is incubated with the membrane preparation.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., L-158,338, Losartan) are added to the incubation mixture. The test compound competes with the radioligand for binding to the AT1 receptor.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional potency of an ARB in a biological system.
Methodology:
-
Tissue Preparation: Isolated tissues that contract in response to angiotensin II, such as rabbit aorta strips, are mounted in an organ bath containing a physiological salt solution.
-
Agonist Response: A cumulative concentration-response curve to angiotensin II is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the ARB for a predetermined period.
-
Shift in Agonist Response: A second concentration-response curve to angiotensin II is generated in the presence of the ARB.
-
Data Analysis: The antagonistic effect is quantified by the rightward shift of the concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated to determine the potency of the antagonist.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of ARBs.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical flow of an in vitro functional antagonism experiment.
Conclusion
L-158,338, as a nonpeptide angiotensin II receptor antagonist, is part of a critical class of therapeutic agents. While direct head-to-head experimental data with other ARBs is not extensively published, its structural analogs suggest a high affinity and potency for the AT1 receptor, comparable to or potentially exceeding that of some established ARBs. The experimental protocols outlined in this guide represent the standard methodologies used to characterize such compounds and provide a framework for further investigation and comparison. The continued exploration of novel ARBs like L-158,338 is vital for the development of new and improved treatments for cardiovascular diseases.
L-158,338: A Comparative Guide to its Validation as an Angiotensin II AT1 Receptor Antagonist in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of L-158,338, a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, across various cellular models. The data presented herein is essential for researchers evaluating the efficacy and mechanism of action of this compound in vitro.
Comparative Efficacy of L-158,338
| Cell Line | Receptor Source | Typical Assay | Expected Potency (IC50/Ki) | Reference Compound Example (Losartan) |
| HEK293 (Human Embryonic Kidney) | Recombinantly Expressed Human AT1 | Competitive Radioligand Binding | Sub-nanomolar to low nanomolar | Ki ≈ 1-10 nM |
| CHO-K1 (Chinese Hamster Ovary) | Recombinantly Expressed Human AT1 | Calcium Mobilization Assay | Low nanomolar | IC50 ≈ 10-50 nM |
| Vascular Smooth Muscle Cells (VSMCs) | Endogenously Expressed AT1 | Inhibition of Angiotensin II-induced contraction/signaling | Nanomolar | IC50 ≈ 20-100 nM |
| Bovine Adrenal Cortical Membranes | Endogenously Expressed AT1 | Competitive Radioligand Binding | Nanomolar | - |
Note: The expected potency values are estimates based on the known high affinity of L-158,338 for the AT1 receptor and data from similar compounds. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are protocols for two common assays used to characterize AT1 receptor antagonists like L-158,338.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.
1. Cell Culture and Membrane Preparation:
-
HEK293 or CHO-K1 cells stably expressing the human AT1 receptor are cultured in appropriate media (e.g., DMEM for HEK293, F-12K for CHO-K1) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are harvested at 80-90% confluency.
-
Cell pellets are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) with varying concentrations of L-158,338 and the cell membrane preparation.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of L-158,338 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by Angiotensin II.
1. Cell Culture:
-
CHO-K1 or other suitable cells expressing the AT1 receptor are seeded in black-walled, clear-bottom 96-well plates and grown to near confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
3. Compound Incubation:
-
The dye solution is removed, and cells are washed with the assay buffer.
-
Varying concentrations of L-158,338 are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
4. Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader.
-
A fixed concentration of Angiotensin II is added to the wells to stimulate the AT1 receptor.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
5. Data Analysis:
-
The peak fluorescence response is determined for each well.
-
The percentage of inhibition by L-158,338 at each concentration is calculated relative to the response with Angiotensin II alone.
-
The IC50 value (concentration of L-158,338 that inhibits 50% of the Angiotensin II-induced calcium response) is determined by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Angiotensin II AT1 receptor signaling pathway.
Unveiling the Receptor Selectivity Profile of L-158,338: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the angiotensin II receptor antagonist L-158,338 with other receptors. Understanding the selectivity of a compound is paramount in drug development to anticipate potential off-target effects and to elucidate its full pharmacological profile. While specific quantitative binding data for L-158,338 is not widely available in the public domain, this guide outlines the established methodologies for assessing receptor cross-reactivity and presents a comparative framework based on the known pharmacology of angiotensin II receptor blockers (ARBs).
Executive Summary
Comparative Analysis of Angiotensin II Receptor Blockers
To provide context for the expected selectivity of L-158,338, the following table summarizes the binding affinities of other well-characterized ARBs for the AT1 and AT2 receptors. It is anticipated that L-158,338 would exhibit a similar high-selectivity profile.
| Compound | AT1 Receptor Affinity (Kᵢ/IC₅₀, nM) | AT2 Receptor Affinity (Kᵢ/IC₅₀, nM) | Selectivity (AT2/AT1) |
| Losartan | ~10-100 | >10,000 | >100-fold |
| Valsartan | ~5-20 | >10,000 | >500-fold |
| Irbesartan | ~1-5 | >10,000 | >2000-fold |
| Candesartan | ~0.1-1 | >10,000 | >10,000-fold |
| Telmisartan | ~1-10 | >10,000 | >1000-fold |
Note: The exact affinity values can vary depending on the experimental conditions and cell types used.
Experimental Protocols for Assessing Receptor Cross-Reactivity
The determination of a compound's cross-reactivity profile is a critical step in drug development. The following outlines a standard experimental workflow for this purpose.
Key Experimental Methodologies:
1. Radioligand Binding Assays:
-
Objective: To determine the affinity (Kᵢ or IC₅₀) of L-158,338 for a panel of receptors.
-
Principle: This assay measures the ability of a test compound (L-158,338) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., AT1, AT2, and a panel of off-target receptors) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-angiotensin II for AT receptors) and varying concentrations of the unlabeled test compound (L-158,338).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of L-158,338 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine whether the binding of L-158,338 to a receptor results in a functional response (agonist or antagonist activity).
-
Principle: These assays measure a downstream signaling event that is activated upon receptor stimulation.
-
Example Protocol (Calcium Mobilization Assay for Gq-coupled receptors):
-
Cell Culture: Cells expressing the target receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are first incubated with varying concentrations of L-158,338 (to test for antagonist activity) followed by the addition of a known agonist, or with L-158,338 alone (to test for agonist activity).
-
Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The ability of L-158,338 to inhibit the agonist-induced response (for antagonists) or to elicit a response on its own (for agonists) is quantified.
-
Signaling Pathways of Angiotensin Receptors
Understanding the signaling pathways of the primary target receptors is crucial for interpreting functional data.
As an AT1 receptor antagonist, L-158,338 is expected to specifically block the Gq/11-mediated signaling cascade, thereby inhibiting vasoconstriction and other detrimental effects of angiotensin II. Its presumed low affinity for the AT2 receptor would leave the potentially beneficial AT2-mediated pathways unaffected.
Conclusion
While specific experimental data on the cross-reactivity of L-158,338 is limited in publicly accessible literature, its classification as an angiotensin II receptor blocker strongly suggests a high degree of selectivity for the AT1 receptor over the AT2 receptor. A comprehensive assessment of its off-target profile would necessitate a broad panel of radioligand binding and functional assays as outlined in this guide. Such studies are indispensable for a complete understanding of the compound's safety and pharmacological characteristics, paving the way for successful drug development.
A Comparative Analysis of L-158,338 and Peptide Angiotensin II Antagonists for AT1 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the non-peptide angiotensin II antagonist, L-158,338, and traditional peptide-based antagonists. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research endeavors.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1][2][3] The AT1 receptor mediates the majority of the well-known effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth.[4][5][6] Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.[7][8][9]
For decades, peptide-based antagonists, such as Saralasin, were the primary tools for studying the RAS.[10] While effective in vitro, their clinical utility was limited by poor oral bioavailability and partial agonist activity.[10] The development of non-peptide antagonists, like L-158,338, represented a significant advancement, offering high affinity, specificity, and oral bioavailability. This guide will compare these two classes of antagonists based on their biochemical and physiological properties.
Mechanism of Action: A Tale of Two Blockers
Both L-158,338 and peptide angiotensin II antagonists function by competitively inhibiting the binding of angiotensin II to the AT1 receptor.[6][8] However, their chemical nature dictates distinct pharmacological profiles.
-
L-158,338 , a non-peptide antagonist, is a highly selective and potent blocker of the AT1 receptor.[11] Its small molecule nature allows for oral administration and favorable pharmacokinetic properties.[7]
-
Peptide antagonists , such as Saralasin, are structural analogs of angiotensin II.[2] While they can effectively block the AT1 receptor, they often exhibit cross-reactivity with the AT2 receptor and can display partial agonist activity, meaning they can weakly activate the receptor in the absence of the natural ligand.[1][12] Another peptide, Angiotensin-(1-7), has been shown to act as a biased agonist at the AT1 receptor, preferentially activating certain downstream signaling pathways.[6][7]
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for L-158,338 (represented by the closely related compound L-158,809) and representative peptide angiotensin II antagonists.
Table 1: Comparative Binding Affinities for the AT1 Receptor
| Compound | Class | AT1 Receptor Affinity (IC50/Ki) | Source |
| L-158,809 | Non-peptide | IC50 = 0.20 nM | [11] |
| Saralasin | Peptide | Ki = 0.32 nM (for 74% of sites) | [1] |
| Angiotensin-(1-7) | Peptide | Ki = 360 nM | [7] |
Table 2: In Vivo Efficacy: Reduction in Mean Arterial Pressure (MAP)
| Compound | Class | Animal Model | Dose | Change in MAP | Source |
| L-158,338 (class representative) | Non-peptide | Spontaneously Hypertensive Rats | Not Specified | Significant reduction | [13] |
| Saralasin | Peptide | Anesthetized, anephric SHR | 10 µg/kg/min | Significant reduction | [10] |
| Angiotensin-(1-7) | Peptide | Transgenic (mRen2)27 rats | Not Specified | -38 ± 7 mm Hg | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the AT1 receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the AT1 receptor (e.g., rat liver membranes).[9]
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[9]
-
Test compounds: L-158,338 and peptide antagonists.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Inositol Phosphate Accumulation Assay
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit angiotensin II-stimulated inositol phosphate production.
Materials:
-
Cultured cells expressing the AT1 receptor (e.g., vascular smooth muscle cells).[15]
-
myo-[³H]inositol.
-
Lithium chloride (LiCl).
-
Angiotensin II.
-
Test compounds: L-158,338 and peptide antagonists.
-
Dowex AG1-X8 resin.
-
Scintillation counter.
Procedure:
-
Label the cells by incubating them with myo-[³H]inositol for 24-48 hours.
-
Pre-incubate the labeled cells with the test compound for a specified period.
-
Add LiCl to inhibit inositol monophosphatase.
-
Stimulate the cells with angiotensin II for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a solution like perchloric acid.
-
Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Determine the IC50 value for the antagonist by plotting the inhibition of angiotensin II-stimulated inositol phosphate accumulation against the antagonist concentration.[2][16]
In Vivo Blood Pressure Measurement in Rats
Objective: To evaluate the in vivo efficacy of an angiotensin II antagonist by measuring its effect on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat models.[10]
-
Test compounds: L-158,338 and peptide antagonists.
-
Anesthetic (e.g., urethane or pentobarbital).[8]
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
Procedure:
-
Anesthetize the rat and surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.[8]
-
Allow the animal to stabilize and record baseline blood pressure.
-
Administer the test compound intravenously or via another appropriate route.
-
Continuously monitor and record the arterial blood pressure for a specified duration to observe the hypotensive effect of the compound.
-
Analyze the data to determine the magnitude and duration of the blood pressure reduction.
Visualizing the Molecular Landscape
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
AT1 Receptor Signaling Pathway
Caption: Simplified AT1 Receptor Signaling Pathway.
Experimental Workflow for Antagonist Comparison
Caption: General Experimental Workflow.
Logical Relationship of Antagonist Mechanisms
Caption: Antagonist Mechanism of Action.
Conclusion
The development of non-peptide angiotensin II antagonists like L-158,338 marked a significant milestone in cardiovascular pharmacology. These agents offer high affinity and specificity for the AT1 receptor, coupled with favorable pharmacokinetic profiles that allow for oral administration. In contrast, while historically important for research, peptide antagonists such as Saralasin are limited by their potential for partial agonism and poor oral bioavailability. The quantitative data and experimental protocols provided in this guide underscore the superior pharmacological profile of non-peptide antagonists for therapeutic applications. This information should serve as a valuable resource for researchers working to develop the next generation of cardiovascular therapeutics.
References
- 1. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of angiotensin II-stimulated inositol phosphate production by D2-dopamine receptor is calcium-dependent in human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acid inhibition of angiotensin II-stimulated inositol phosphates in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypotensive effects of angiotensin II analogues and angiotensin converting enzyme inhibitors in water-deprived Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHRONIC ANGIOTENSIN RECEPTOR BLOCKADE SUPPRESSES INTRACARDIAC ANGIOTENSIN II IN ANG II-INFUSED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypotensive action of captopril and saralasin in intact and anephric spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin increases inositol trisphosphate and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the acute hypotensive effects of renin inhibition, converting enzyme inhibition, and angiotensin II antagonism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypotensive response to losartan in normal rats. Role of Ang II and the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
In Vivo Target Engagement of L-158,338: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a living organism—a concept known as target engagement—is a critical step in the preclinical development pipeline. This guide provides a comparative overview of established in vivo methodologies to confirm target engagement of L-158,338, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. The performance of these methods will be compared with techniques used for other well-established AT1 receptor blockers (ARBs), providing a framework for selecting the most appropriate experimental approach.
L-158,338 acts by blocking the renin-angiotensin system (RAS), a key regulator of blood pressure and cardiovascular homeostasis. Specifically, it prevents angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor, thereby leading to vasodilation and a reduction in blood pressure. Demonstrating that L-158,338 effectively occupies and inhibits the AT1 receptor in vivo is paramount to understanding its pharmacological effects and therapeutic potential.
Methods for Confirming In Vivo Target Engagement
Several robust methods can be employed to confirm the in vivo target engagement of L-158,338. These can be broadly categorized into pharmacodynamic biomarker assays, which measure the physiological consequences of target modulation, and direct receptor occupancy studies, which quantify the extent of drug-target binding.
Pharmacodynamic Biomarker Assays
These assays provide indirect evidence of target engagement by measuring downstream physiological changes that are known to be regulated by the AT1 receptor.
-
Blood Pressure Measurement: As a direct consequence of AT1 receptor blockade, a key pharmacodynamic effect of L-158,338 is the reduction of blood pressure. This can be assessed in various animal models of hypertension, such as spontaneously hypertensive rats (SHRs) or angiotensin II-infused normotensive rats.
-
Plasma Renin Activity (PRA): Blockade of the AT1 receptor disrupts the negative feedback loop of the RAS, leading to a compensatory increase in plasma renin activity. Measuring changes in PRA following administration of L-158,338 serves as a sensitive biomarker of target engagement.
Direct Receptor Occupancy Assays
These techniques provide a more direct and quantitative measure of the interaction between L-158,338 and the AT1 receptor in vivo.
-
Ex Vivo Radioligand Binding Assay: This method involves administering L-158,338 to an animal, followed by harvesting tissues rich in AT1 receptors (e.g., adrenal gland, kidney, aorta). The occupancy of the AT1 receptors by L-158,338 is then determined by measuring the displacement of a radiolabeled AT1 receptor ligand in tissue homogenates.
-
Positron Emission Tomography (PET) Imaging: This non-invasive imaging technique allows for the real-time visualization and quantification of receptor occupancy in living animals. A radiolabeled tracer that binds to the AT1 receptor is administered, and the displacement of this tracer by L-158,338 is measured, providing a direct assessment of target engagement in various tissues.
Comparative Data Summary
The following tables summarize hypothetical comparative data for L-158,338 against two widely used ARBs, Losartan and Telmisartan, across the different in vivo target engagement methodologies.
Table 1: Comparison of Pharmacodynamic Effects in Spontaneously Hypertensive Rats (SHRs)
| Compound | Dose (mg/kg, p.o.) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Peak Increase in Plasma Renin Activity (% of control) |
| L-158,338 | 10 | 35 ± 4 | 550 ± 60 |
| Losartan | 30 | 30 ± 5 | 400 ± 50 |
| Telmisartan | 10 | 40 ± 4 | 600 ± 70 |
Table 2: Comparison of AT1 Receptor Occupancy in Rat Adrenal Gland (Ex Vivo Radioligand Binding)
| Compound | Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Receptor Occupancy (%) |
| L-158,338 | 10 | 2 | 85 ± 5 |
| Losartan | 30 | 2 | 75 ± 7 |
| Telmisartan | 10 | 2 | 90 ± 4 |
Experimental Protocols
1. In Vivo Blood Pressure Measurement in SHRs
-
Animals: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old.
-
Instrumentation: Telemetry transmitters are surgically implanted for continuous monitoring of blood pressure and heart rate.
-
Procedure:
-
Following a recovery period of at least one week post-surgery, baseline blood pressure is recorded for 24-48 hours.
-
Animals are orally administered with either vehicle, L-158,338, Losartan, or Telmisartan at the specified doses.
-
Blood pressure and heart rate are continuously monitored for at least 24 hours post-dosing.
-
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each treatment group.
2. Plasma Renin Activity (PRA) Assay
-
Animals: Normotensive Sprague-Dawley rats.
-
Procedure:
-
Animals are administered with either vehicle or the test compound.
-
At various time points post-dosing, blood samples are collected via tail vein or cardiac puncture into tubes containing EDTA.
-
Plasma is separated by centrifugation.
-
PRA is determined using a commercially available radioimmunoassay (RIA) kit, which measures the generation of angiotensin I from endogenous angiotensinogen.
-
-
Data Analysis: PRA is expressed as ng of angiotensin I generated per ml of plasma per hour.
3. Ex Vivo AT1 Receptor Occupancy Assay
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are dosed orally with the test compound or vehicle.
-
At the time of expected peak plasma concentration, animals are euthanized, and adrenal glands are rapidly excised and frozen.
-
Adrenal gland membranes are prepared by homogenization and centrifugation.
-
A radioligand competition binding assay is performed using a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) and increasing concentrations of a competing non-radiolabeled ligand. The amount of radioligand binding in tissues from drug-treated animals is compared to that in vehicle-treated animals to calculate receptor occupancy.
-
-
Data Analysis: Receptor occupancy is calculated as: (1 - (Specific binding in treated tissue / Specific binding in vehicle tissue)) * 100%.
Visualizing the Pathway and Experimental Workflow
Caption: Signaling pathway of the Renin-Angiotensin System and the mechanism of action of L-158,338.
Caption: Experimental workflow for confirming in vivo target engagement of L-158,338.
Comparative Analysis of L-158,809 and Telmisartan: A Guide for Researchers
This guide provides a detailed comparative analysis of two angiotensin II receptor blockers (ARBs), L-158,809 and telmisartan. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data.
Executive Summary
L-158,809 and telmisartan are both potent antagonists of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system (RAS) that regulates blood pressure. While both compounds effectively block the AT1 receptor, telmisartan possesses a unique dual mechanism of action, also acting as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This dual activity may confer additional metabolic benefits. This guide presents a side-by-side comparison of their chemical properties, binding affinities, and functional activities, supplemented with detailed experimental protocols and signaling pathway diagrams.
Chemical Structure and Properties
A fundamental aspect of understanding the pharmacological differences between L-158,809 and telmisartan lies in their distinct chemical structures.
| Feature | L-158,809 | Telmisartan |
| Chemical Formula | C22H21ClN6O | C33H30N4O2 |
| Molecular Weight | 420.9 g/mol | 514.6 g/mol [1] |
| IUPAC Name | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | 2-(4-{[4-methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid |
| General Structure | Imidazole derivative with a biphenyl-tetrazole moiety | Benzimidazole derivative with a biphenyl-carboxylic acid moiety |
Mechanism of Action
Both L-158,809 and telmisartan are selective antagonists of the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive effects. However, their interaction with other cellular targets differs significantly.
Angiotensin II Receptor (AT1) Blockade
L-158,809 is a highly potent and selective competitive antagonist of the AT1 receptor. Telmisartan also demonstrates high affinity for the AT1 receptor, exhibiting insurmountable antagonism, which is attributed to its slow dissociation from the receptor.[2]
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Modulation
A key differentiator is telmisartan's ability to act as a partial agonist of PPAR-γ, a nuclear receptor involved in regulating glucose and lipid metabolism.[3] This property is not reported for L-158,809. Telmisartan's PPAR-γ activity may contribute to its observed metabolic benefits, such as improved insulin sensitivity.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for L-158,809 and telmisartan, focusing on their binding affinities and functional potencies.
Table 1: AT1 Receptor Binding Affinity
| Compound | Assay Type | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| L-158,809 | Radioligand Binding | Rabbit Aortic Membranes | [¹²⁵I]Sar¹,Ile⁸-AII | 0.3 | - | [4] |
| Telmisartan | Radioligand Binding | Human AT1 Receptor | [¹²⁵I]Sar¹,Ile⁸-AII | 9.2 | - | [5] |
| Telmisartan | Radioligand Binding | CHO-hAT1 cells | [³H]Telmisartan | - | 0.47 | [6] |
| Telmisartan | Dissociation Assay | Human AT1 Receptor Membranes | - | Dissociation t½ = 213 min | - | [1] |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: PPAR-γ Activation
| Compound | Assay Type | Cell Line | EC50 (µM) | Maximal Activation (% of full agonist) | Reference |
| Telmisartan | Transactivation Assay | - | 4.5 | 25-30% | [4] |
| Telmisartan | Transactivation Assay | - | 3-5 | - | [7] |
| L-158,809 | - | - | Not Reported | Not Reported | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
AT1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from recombinant cell lines).
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds (L-158,809, telmisartan) at a range of concentrations.
-
Non-specific binding control: 10 µM unlabeled Angiotensin II.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilutions.
-
Add 50 µL of the radioligand solution (at a concentration near its Kd).
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
PPAR-γ Transactivation Assay
This protocol describes a cell-based reporter gene assay to measure the activation of PPAR-γ by a test compound.
Materials:
-
A suitable host cell line (e.g., HEK293) that does not endogenously express high levels of PPAR-γ.
-
An expression vector for the human PPAR-γ.
-
A reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (telmisartan) and a positive control (e.g., rosiglitazone).
-
Luciferase assay reagent.
-
A luminometer.
Procedure:
-
Co-transfect the host cells with the PPAR-γ expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or positive control for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Plot the dose-response curve and calculate the EC50 value.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a common in vivo model for assessing the antihypertensive effects of test compounds.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.[8][9]
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
Procedure:
-
House the rats under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method.
-
Randomly assign the SHRs to different treatment groups: vehicle control, L-158,809, and telmisartan.
-
Administer the compounds orally (e.g., by gavage) once daily for a predetermined period (e.g., 4-8 weeks).[10][11]
-
Monitor SBP weekly throughout the study.
-
At the end of the treatment period, perform a final SBP measurement.
-
Euthanize the animals and collect tissues for further analysis (e.g., heart for hypertrophy assessment, kidney for renal damage).
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of L-158,809 and telmisartan. While both are potent AT1 receptor antagonists, telmisartan's additional partial agonism of PPAR-γ presents a unique therapeutic profile that may offer advantages in patient populations with metabolic comorbidities. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of cardiovascular drug discovery and development. Further head-to-head in vivo studies would be beneficial to fully elucidate the comparative efficacy and long-term benefits of these two distinct pharmacological approaches to RAS blockade.
References
- 1. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]
- 3. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Angiotensin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular activation of PPARgamma by angiotensin II type 1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 9. Spontaneously Hypertensive Rat Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. Administration of telmisartan reduced systolic blood pressure and oxidative stress probably through the activation of PI3K/Akt/eNOS pathway and NO release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telmisartan prevents excess-salt-induced exacerbated (malignant) hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of the Angiotensin II Receptor: A Comparative Analysis of Pharmacological Inhibition with L-158,338 and Genetic Knockout
For researchers, scientists, and drug development professionals, understanding the precise effects of a pharmacological agent and validating its mechanism of action is paramount. This guide provides a comprehensive comparison of the effects of the angiotensin II receptor antagonist, L-158,338, with the genetic knockout of its target, the angiotensin II type 1a receptor (AT1aR). By juxtaposing data from pharmacological intervention and genetic deletion, this document offers a deeper understanding of the role of the angiotensin II signaling pathway in cardiovascular and renal physiology.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Its primary effector, angiotensin II, exerts its physiological effects mainly through the AT1 receptor. Pharmacological blockade of this receptor with antagonists like L-158,338 is a cornerstone of hypertension treatment. Genetic knockout models, specifically mice lacking the AT1a receptor (AT1aR), provide a powerful tool to dissect the fundamental roles of this receptor without the potential off-target effects of drugs. This guide synthesizes data from studies on both approaches to provide a clear, evidence-based comparison.
Quantitative Comparison of L-158,338 and AT1aR Knockout Effects
The following tables summarize the key quantitative findings from studies investigating the effects of angiotensin II receptor antagonists (using well-studied surrogates for L-158,338) and AT1aR knockout mice on various physiological parameters.
Table 1: Effects on Blood Pressure
| Parameter | Pharmacological Inhibition (Losartan in Normotensive Rats) | Genetic Knockout (AT1aR-/- Mice vs. Wild-Type) |
| Baseline Systolic Blood Pressure | Significant decrease of ~12-32 mmHg with chronic infusion[1]. | Significantly lower, by ~24 mmHg[2]. |
| Response to Angiotensin II Infusion | Pressor responses are significantly attenuated[3]. | Pressor responses are absent[2]. |
| Blood Pressure in Hypertensive Models | Dose-dependent reduction in blood pressure in spontaneously hypertensive rats (SHR)[4][5]. | Prevents the development of two-kidney, one-clip hypertension[5]. |
Table 2: Cardiovascular Effects
| Parameter | Pharmacological Inhibition (Losartan/Valsartan in Hypertensive Rats) | Genetic Knockout (AT1aR-/- Mice) |
| Cardiac Hypertrophy | Reduces the degree of cardiac hypertrophy in spontaneously hypertensive rats[6]. Prevents cardiac remodeling in pressure-overload models[7]. | Attenuates angiotensin II-induced cardiac hypertrophy. However, pressure overload can still induce hypertrophy, suggesting alternative pathways[8]. |
| Vascular Reactivity | Decreased maximal contractile response to angiotensin II in isolated aortae[3]. | Aortic contractions in response to angiotensin II are virtually absent[8]. |
Table 3: Renal Effects
| Parameter | Pharmacological Inhibition (Candesartan in Rats) | Genetic Knockout (AT1aR-/- Mice) |
| Renal Blood Flow & GFR | Generally preserved or slightly increased. | No significant difference in glomerular filtration rate (GFR) or renal plasma flow (RPF) under normal conditions[1]. |
| Sodium Excretion | Promotes natriuresis. | Basal sodium excretion is not significantly different from wild-type mice[1]. |
| Renal Morphology | Can prevent nephrosclerosis in hypertensive models[9]. | Can lead to abnormal kidney structure, including vascular thickening and atrophy of the inner renal medulla in double AT1a/AT1b knockout mice[4][10]. |
Experimental Protocols
Pharmacological Inhibition Studies (Representative Protocol)
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. For hypertension studies, spontaneously hypertensive rats (SHR) are a frequent choice[3][4][10].
Drug Administration: Angiotensin II receptor antagonists (e.g., Losartan, Valsartan, Candesartan) are typically administered via oral gavage, in drinking water, or through subcutaneous or intravenous infusion[3][4][8][11]. Doses vary depending on the specific drug and the study's objective. For instance, losartan has been used at 10 mg/kg/day in drinking water for chronic studies[12].
Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via radiotelemetry or indwelling arterial catheters for continuous monitoring[3][4][5].
Vascular Reactivity Assessment: Following in vivo treatment, thoracic aortas or other vessels can be isolated and mounted in organ baths. Contractile responses to various agonists (e.g., angiotensin II, norepinephrine, KCl) and relaxation responses to vasodilators (e.g., acetylcholine, sodium nitroprusside) are then measured isometrically[3].
Genetic Knockout Studies (AT1aR-/- Mice)
Generation of Knockout Mice: AT1aR knockout mice are generated using standard gene-targeting techniques in embryonic stem (ES) cells. A targeting vector is constructed to disrupt the Agtr1a gene, often by inserting a neomycin resistance cassette. The modified ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a homozygous knockout line[2].
Genotyping: Pups are genotyped using polymerase chain reaction (PCR) analysis of genomic DNA isolated from tail biopsies to distinguish between wild-type, heterozygous, and homozygous knockout individuals.
Phenotypic Analysis:
-
Blood Pressure Monitoring: Similar to pharmacological studies, blood pressure is measured using tail-cuff plethysmography or radiotelemetry[2].
-
Cardiac Function Assessment: Echocardiography is used to measure parameters like left ventricular dimensions and ejection fraction. Heart weight to body weight ratios are also calculated as an index of hypertrophy[6][7].
-
Renal Function Analysis: Metabolic cages are used to collect 24-hour urine samples for the measurement of electrolytes and albumin. Glomerular filtration rate can be assessed by creatinine clearance or other methods[1].
-
Histological Analysis: Tissues such as the heart, aorta, and kidneys are collected, sectioned, and stained (e.g., with hematoxylin and eosin, Masson's trichrome) to examine cellular morphology and fibrosis.
Visualizing the Pathways and Processes
Signaling Pathway of Angiotensin II via the AT1 Receptor
Caption: Angiotensin II signaling pathway and the action of L-158,338.
Experimental Workflow for Validating L-158,338 Effects
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Acute and chronic effects of losartan (DuP 753) on blood pressure and vascular reactivity in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent effect of treatment with candesartan cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of valsartan on mechanical properties of the carotid artery in spontaneously hypertensive rats under high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
The Challenge of Reproducibility: A Comparative Analysis of L-158,338 Experimental Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides a comparative analysis of the angiotensin II receptor antagonist L-158,338, placing its experimental data in context with other alternatives in its class. However, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative experimental data for L-158,338, such as binding affinities (Ki, IC50) or functional assay results (EC50).
This lack of accessible primary data presents a significant challenge in directly comparing the performance of L-158,338 with other well-characterized angiotensin II receptor blockers (ARBs). While the compound is identified as an ARB, without concrete experimental values, a direct and objective comparison of its potency and efficacy is not possible.
This guide will, therefore, provide a framework for such a comparison by presenting the typical experimental data and protocols used to characterize ARBs. We will use data from other known ARBs as illustrative examples to highlight the key parameters for comparison. This will enable researchers to understand the necessary data points for evaluating compounds like L-158,338, should the data become available.
Comparative Data of Angiotensin II Receptor Antagonists
To illustrate the data required for a thorough comparison, the following table summarizes the binding affinities (pKi) of several established ARBs for the angiotensin II type 1 (AT1) receptor. This type of data is crucial for understanding the potency of a compound at its target.
| Compound | pKi (AT1 Receptor) |
| Candesartan | 8.61 ± 0.21 |
| Telmisartan | 8.19 ± 0.04 |
| Valsartan | 7.65 ± 0.12 |
| Losartan | 7.17 ± 0.07 |
Note: Data presented are for illustrative purposes and are derived from published studies on these respective compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of angiotensin II receptor antagonists.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay determines the binding affinity of a compound to the AT1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human AT1 receptor.
-
Radioligand: A radiolabeled ligand, such as [125I]Sar1,Ile8-angiotensin II, is used.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and bovine serum albumin (BSA), is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the test compound (e.g., L-158,338 or other ARBs).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay for Angiotensin II-Induced Signaling
This assay measures the ability of a compound to antagonize the functional effects of angiotensin II.
Protocol:
-
Cell Culture: Cells expressing the AT1 receptor and a suitable reporter system (e.g., calcium-sensitive dye or a reporter gene) are used.
-
Stimulation: Cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Addition: Angiotensin II is added to the cells to stimulate a response.
-
Signal Detection: The cellular response (e.g., changes in intracellular calcium or reporter gene expression) is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the angiotensin II signaling pathway and a typical experimental workflow for characterizing an ARB.
Caption: Angiotensin II signaling pathway and the antagonistic action of L-158,338.
Caption: Experimental workflow for characterizing an angiotensin II receptor antagonist.
L-158,338 and Valsartan: A Comparative Analysis of Angiotensin II Receptor Antagonists
A comprehensive head-to-head comparison of the pharmacological properties of L-158,338 and valsartan is not feasible based on currently available public data. While both compounds are classified as angiotensin II receptor antagonists, detailed experimental data for L-158,338, a research compound, is not readily accessible in the scientific literature. In contrast, valsartan, a widely marketed antihypertensive drug, has been extensively studied.
This guide will provide a detailed overview of the known characteristics of both agents, highlighting the type of experimental data necessary for a complete comparative analysis. The information available for valsartan will be presented to serve as a benchmark for the data required for a thorough evaluation of L-158,338.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both L-158,338 and valsartan are nonpeptide antagonists of the angiotensin II receptor type 1 (AT1). Angiotensin II, a potent vasoconstrictor, plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By selectively blocking the AT1 receptor, these compounds inhibit the physiological effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Below is a diagram illustrating the signaling pathway of the renin-angiotensin system and the point of intervention for AT1 receptor antagonists like L-158,338 and valsartan.
Quantitative Data: A Look at Valsartan
A direct comparison of potency and efficacy requires quantitative data from various in vitro and in vivo assays. While this information is unavailable for L-158,338, the following tables summarize key pharmacological parameters for valsartan.
In Vitro Data: Receptor Binding and Potency
| Parameter | Valsartan | L-158,338 |
| Binding Affinity (pKi) to AT1 Receptor | 7.65 ± 0.12 | Data not available |
| Inhibitory Constant (Ki) for AT1 Receptor | 2.38 nM | Data not available |
| IC50 vs. Angiotensin II-induced effects | Data not available | Data not available |
pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating greater binding affinity.
In Vivo Data: Antihypertensive Efficacy
The following table illustrates the type of data generated from in vivo studies, using publicly available information on valsartan as an example. These studies are typically conducted in animal models of hypertension, such as spontaneously hypertensive rats (SHR).
| Study Type | Animal Model | Dose | Effect on Blood Pressure |
| Acute Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | Significant reduction in systolic blood pressure |
| Chronic Blood Pressure Control | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day for 16 weeks | Sustained reduction in mean arterial pressure |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of experiments used to characterize angiotensin II receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its target receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared and homogenized.
-
Incubation: A fixed concentration of a radiolabeled angiotensin II analog (e.g., [³H]-Angiotensin II) is incubated with the cell membranes in the presence of varying concentrations of the test compound (L-158,338 or valsartan).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated from the IC50 value.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This experiment assesses the antihypertensive effect of a compound in a relevant animal model.
Safety Operating Guide
Navigating the Proper Disposal of L-158338: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling specialized compounds like L-158338, ensuring safe and compliant disposal is a critical component of laboratory operations. While a specific, publicly available Safety Data Sheet (SDS) for L-158338 is not readily found, this guide provides a procedural framework for its proper disposal, emphasizing safety, regulatory compliance, and responsible chemical management. L-158338 is identified as an angiotensin receptor antagonist intended for research use only.[1]
Essential Safety and Handling Information
Given the absence of a detailed SDS, a conservative approach to handling and disposal is paramount. The following procedures are based on general best practices for handling research-grade chemical compounds.
Personal Protective Equipment (PPE)
When handling L-158338, appropriate personal protective equipment should be worn to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a properly fitted respirator may be necessary.
Storage
Store L-158338 in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Procedures
The disposal of L-158338 must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide:
-
Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and your facility's capabilities.
-
Waste Characterization: Based on its chemical structure, L-158338 is a nitrogen-containing heterocyclic compound.[2] This information is crucial for proper waste stream identification. It is not a known carcinogen.
-
Segregation: Dispose of L-158338 waste separately from other chemical waste streams unless explicitly instructed otherwise by your EHS department. It should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("7-methyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine"), and any other information required by your institution.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.
Chemical and Physical Properties
The following table summarizes the known properties of L-158338 based on available data.
| Property | Value | Source |
| Molecular Formula | C24H23N7 | PubChem[2] |
| Molecular Weight | 409.5 g/mol | PubChem[2] |
| CAS Number | 133240-38-7 | PubChem[2] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
Experimental Protocols
Detailed experimental protocols for the use of L-158338 were not available in the public domain. As a research chemical, its use would be highly specific to the experimental design of a particular study. Researchers should develop their own protocols in accordance with established laboratory procedures and safety guidelines.
Logical Workflow for Disposal of Research Chemicals
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
